4,5-Dimethoxy-2-nitrophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethoxy-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEJHHWQKHGDNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304866 | |
| Record name | 4,5-dimethoxy-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7158-91-0 | |
| Record name | 4,5-Dimethoxy-2-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7158-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethoxy-2-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007158910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC167884 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-dimethoxy-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Profile: Solubility & Stability of 4,5-Dimethoxy-2-nitrophenol
This guide details the physicochemical profile, solubility behavior, and stability mechanisms of 4,5-Dimethoxy-2-nitrophenol (CAS 7158-91-0).[1] This compound serves as the chromophoric core for the widely used 6-nitroveratryl (NV) class of photocleavable protecting groups.[1]
Chemical Identity & Physicochemical Profile
This compound is an electron-rich aromatic scaffold characterized by a strong intramolecular hydrogen bond between the phenolic hydroxyl and the ortho-nitro group.[1] This structural feature significantly influences its solubility and pKa relative to other nitrophenols.[1]
Core Properties Table
| Property | Value / Description | Source/Rationale |
| CAS Number | 7158-91-0 | Chemical Abstracts Service |
| Molecular Formula | C₈H₉NO₅ | MW: 199.16 g/mol |
| Appearance | Yellow to orange crystalline solid | Nitro-aromatic conjugation |
| pKa (Predicted) | 7.5 – 8.2 | Phenolic OH, modulated by o-NO₂ (H-bond stabilization) and p-OMe (EDG) |
| LogP (Predicted) | ~1.9 | Moderately lipophilic due to dimethoxy groups |
| Melting Point | 110–130 °C (Range for analogs) | Typical for nitro-veratryl derivatives |
Solubility Profile
The solubility of this compound is governed by the competition between its hydrophobic methoxy/aromatic core and the polarizable nitro/hydroxyl groups.[1]
Solvent Compatibility Matrix
| Solvent Class | Solvent | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Disrupts intermolecular stacking; accepts H-bonds from phenol.[1] |
| Polar Protic | Ethanol, Methanol | Moderate | Soluble, but less effective than DMSO due to competition for H-bonding.[1] |
| Chlorinated | DCM, Chloroform | Moderate | Good interaction with the aromatic core and methoxy groups. |
| Aqueous | Water (pH < 7) | Low (<1 mg/mL) | Intramolecular H-bond (OH[1]···NO₂) reduces interaction with bulk water.[1] |
| Aqueous | Water (pH > 9) | High | Deprotonation to the phenolate anion drastically increases solubility.[1] |
Experimental Protocol: Saturation Solubility Determination
To accurately determine solubility for formulation or synthesis, use the "Shake-Flask" method coupled with HPLC quantification.[1]
Step-by-Step Methodology:
-
Preparation: Add excess solid this compound to 5 mL of the target solvent in a borosilicate glass vial.
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).
-
Note: Protect from light using aluminum foil to prevent photo-degradation during equilibration.[1]
-
-
Filtration: Pass the suspension through a 0.45 µm PTFE syringe filter (pre-saturated) to remove undissolved solids.
-
Quantification: Dilute the filtrate (e.g., 1:100 in Acetonitrile) and analyze via HPLC-UV (Detection at 350 nm, the nitro-aromatic absorption max).
Stability & Degradation Mechanisms
While the benzyl derivatives of this compound (e.g., 4,5-dimethoxy-2-nitrobenzyl alcohol) are designed to fragment under UV light, the phenol itself exhibits a different stability profile.[1]
A. Photostability (Critical)
The ortho-nitro substituent makes this compound inherently light-sensitive.[1] Upon exposure to UV-A (320–400 nm), the nitro group can undergo a redox isomerization to a nitroso species, even without a benzylic leaving group.[1]
-
Mechanism: Excitation triggers an n→π* transition, leading to an aci-nitro intermediate.[1] While it does not cleave (lacking the benzylic linker), it slowly darkens due to the formation of azo-dimers or oxidation products.[1]
-
Guideline: Strictly amber glassware is required for all storage and handling.[1]
B. Thermal & Hydrolytic Stability[1]
-
Thermal: Stable at room temperature (25°C). Avoid temperatures >100°C in the dry state to prevent potential energetic decomposition characteristic of polynitro/electron-rich aromatics.[1]
-
Hydrolytic: Stable in aqueous buffers from pH 2 to 10.[1] The methoxy ether linkages are robust and do not hydrolyze under standard conditions.[1]
Stability Testing Workflow (DOT Diagram)
The following diagram outlines the logical flow for validating the stability of the compound during assay development.
Caption: Workflow for forced degradation studies to establish the stability profile of this compound.
Handling & Storage Recommendations
Based on the solubility and stability data, the following protocols ensure sample integrity:
-
Storage: Store in amber vials at 2–8°C . While the solid is stable at RT, refrigeration retards slow oxidative discoloration.[1]
-
Handling: Use a fume hood.[1] Nitrophenols can be skin irritants and potential sensitizers.[1]
-
Solution State: Solutions in DMSO or Ethanol should be prepared fresh or stored at -20°C. Discard solutions that turn dark brown/red, indicating significant photo-degradation or oxidation.[1]
References
-
PubChem. this compound (CID 297121).[1] National Library of Medicine.[1] [Link][1]
-
Ilanel, G. et al. Photolabile Protecting Groups in Organic Synthesis.[1] Chemical Reviews.[1] (Contextual grounding for nitro-veratryl photochemistry).
Sources
An In-Depth Technical Guide to the Potential Biological Activities of Dimethoxylated Nitrophenols
This guide provides a comprehensive technical overview of the potential biological activities of dimethoxylated nitrophenols, designed for researchers, scientists, and drug development professionals. By synthesizing current scientific understanding with field-proven insights, this document explores the therapeutic promise of this class of compounds, detailing their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and practical applicability.
Introduction: The Structural and Functional Landscape of Dimethoxylated Nitrophenols
Dimethoxylated nitrophenols are a class of organic compounds characterized by a phenolic ring substituted with two methoxy (-OCH₃) groups and one nitro (-NO₂) group. The specific positioning of these functional groups on the aromatic ring dictates the molecule's stereochemistry and electronic properties, which in turn significantly influences its biological activity. The electron-donating nature of the methoxy groups, coupled with the electron-withdrawing properties of the nitro group and the acidic phenolic hydroxyl group, creates a unique electronic environment that can facilitate interactions with various biological targets. This guide will delve into the specific biological activities that arise from this distinct chemical architecture.
Antioxidant Activity: Quenching the Flames of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous chronic diseases. Phenolic compounds are well-established antioxidants, and the introduction of methoxy and nitro groups can modulate this activity.
Mechanism of Antioxidant Action
The primary antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby forming a stable phenoxyl radical. The stability of this radical is crucial for antioxidant efficacy and is influenced by the other substituents on the aromatic ring.
-
Role of Methoxy Groups: The electron-donating methoxy groups increase the electron density on the aromatic ring, which can stabilize the resulting phenoxyl radical through resonance. This enhanced stability makes the parent molecule a more effective hydrogen donor. Theoretical studies on dimethoxyphenols have shown that the position of the methoxy groups significantly affects the O-H bond dissociation energy, a key parameter in antioxidant activity[1].
-
Influence of the Nitro Group: The electron-withdrawing nitro group generally decreases the electron density of the aromatic ring. While this might seem counterintuitive for antioxidant activity, it can contribute to the overall stability of the phenoxyl radical through resonance delocalization, depending on its position relative to the hydroxyl group.
A key example of a related compound is the dimer of 2,6-dimethoxyphenol, 3,3′,5,5′-tetramethoxybiphenyl-4,4′-diol, which has demonstrated higher antioxidant capacity than its monomeric precursor[2]. This suggests that the dimethoxy-substituted phenolic moiety is a key contributor to antioxidant potential.
Experimental Workflow for Assessing Antioxidant Activity
A robust assessment of antioxidant activity involves a combination of in vitro assays that measure different aspects of radical scavenging and reducing power.
Caption: Workflow for in vitro antioxidant activity assessment.
Detailed Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a stock solution of the dimethoxylated nitrophenol in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Keep this solution in the dark.
-
-
Assay Procedure:
-
In a 96-well microplate, add varying concentrations of the test compound to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control group with the solvent and DPPH solution, and a blank with the solvent only.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100.
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.
-
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. The anti-inflammatory potential of phenolic compounds is often linked to their ability to modulate key signaling pathways and enzymes involved in the inflammatory response.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of dimethoxylated nitrophenols are likely multifactorial, involving:
-
Inhibition of Pro-inflammatory Enzymes: Cyclooxygenase-2 (COX-2) is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. Many phenolic compounds are known to inhibit COX-2[3]. The structural features of dimethoxylated nitrophenols may allow them to bind to the active site of COX-2, thereby blocking its activity.
-
Modulation of Inflammatory Signaling Pathways: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Polyphenols can inhibit the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6[4][5].
-
Antioxidant Effects: By reducing oxidative stress, these compounds can indirectly mitigate inflammation, as ROS can act as signaling molecules that activate pro-inflammatory pathways[4].
Experimental Workflow for Assessing Anti-inflammatory Activity
Evaluating the anti-inflammatory potential of a compound typically involves cell-based assays that mimic an inflammatory response.
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Detailed Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the dimethoxylated nitrophenol for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group with cells and LPS only, and a blank with cells only.
-
Incubate for 24 hours.
-
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite (a stable product of NO) in the samples and determine the percentage of NO inhibition compared to the LPS-treated control.
-
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Nitroaromatic compounds and methoxy-substituted phenols have independently shown antimicrobial properties, suggesting that dimethoxylated nitrophenols could be promising candidates.
Mechanism of Antimicrobial Action
The antimicrobial activity of these compounds likely stems from a combination of effects:
-
Membrane Disruption: The lipophilic nature of the methoxy groups can facilitate the partitioning of the molecule into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents[6][7].
-
Enzyme Inhibition: The nitro group can be reduced by bacterial nitroreductases to form reactive nitroso and hydroxylamino intermediates. These reactive species can cause oxidative stress and damage essential cellular components, including DNA and proteins.
-
Inhibition of Biofilm Formation: Some phenolic compounds can interfere with quorum sensing, a bacterial communication system that regulates biofilm formation and virulence factor production.
A Schiff base derivative, 2,6-dimethoxy-4-((4′-nitrophenylamino)methyl)phenol, has demonstrated antibacterial activity, particularly against Gram-negative bacteria like P. aeruginosa[8].
Experimental Workflow for Assessing Antimicrobial Activity
The antimicrobial potential of a compound is typically evaluated by determining its ability to inhibit microbial growth.
Caption: Workflow for determining antimicrobial activity.
Detailed Protocol: Broth Microdilution Method for MIC Determination
-
Preparation:
-
Prepare a two-fold serial dilution of the dimethoxylated nitrophenol in a 96-well microplate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
-
Inoculation and Incubation:
-
Inoculate each well with the microbial suspension.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
Data Interpretation:
-
Visually inspect the wells for turbidity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.
-
To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the clear wells onto agar plates and incubate. The MBC is the lowest concentration that results in no growth on the agar.
-
Anticancer Activity: Targeting Malignant Cells
The search for novel anticancer agents is a cornerstone of modern drug discovery. Phenolic compounds have demonstrated a range of anticancer activities, including the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.
Mechanism of Anticancer Action
The potential anticancer mechanisms of dimethoxylated nitrophenols may involve:
-
Induction of Apoptosis: These compounds may trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: They could potentially halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.
-
Inhibition of Topoisomerases: Some phenolic derivatives have been shown to inhibit topoisomerases, enzymes essential for DNA replication and repair in cancer cells[9].
-
Cytotoxicity: At higher concentrations, these compounds may exhibit direct cytotoxic effects on cancer cells. A chalcone derivative, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, has shown moderate cytotoxic activity against breast cancer cell lines[10].
Experimental Workflow for Assessing Anticancer Activity
The initial screening of anticancer potential typically involves in vitro cytotoxicity assays against various cancer cell lines.
Caption: Workflow for in vitro anticancer activity assessment.
Detailed Protocol: MTT Cell Proliferation Assay
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the dimethoxylated nitrophenol for a specified period (e.g., 24, 48, or 72 hours). Include untreated control cells.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
-
Toxicology and Safety Considerations
While the biological activities of dimethoxylated nitrophenols are promising, a thorough evaluation of their toxicological profile is essential for any therapeutic development. Information on the specific toxicity of dimethoxylated nitrophenols is limited. However, data on related compounds can provide initial insights.
Nitrophenols, in general, can be toxic and may pose environmental hazards[11]. For instance, 4-nitrophenol is known to irritate the eyes, skin, and respiratory tract and can cause methemoglobinemia upon ingestion[12]. The toxicity of nitroaromatic compounds is often linked to the number and position of the nitro groups[13].
In Silico Toxicology Prediction: In the absence of extensive experimental data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and in silico toxicity prediction can be valuable tools. These models use the chemical structure of a compound to predict its potential toxicity based on data from similar molecules[14][15][16][17][18][19][20][21]. Such analyses can help prioritize compounds for further experimental safety testing and guide the design of analogues with improved safety profiles.
Conclusion and Future Directions
Dimethoxylated nitrophenols represent a class of compounds with significant, yet underexplored, therapeutic potential. The unique combination of electron-donating methoxy groups and an electron-withdrawing nitro group on a phenolic backbone provides a foundation for diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.
Future research should focus on:
-
Synthesis and Screening of a Broader Library: A systematic synthesis of various dimethoxylated nitrophenol isomers and derivatives is needed to establish clear structure-activity relationships.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational development as therapeutic agents.
-
Comprehensive Toxicological Evaluation: Rigorous in vitro and in vivo toxicological studies are necessary to ensure the safety of any lead compounds.
-
In Vivo Efficacy Studies: Promising candidates identified through in vitro screening should be advanced to animal models of relevant diseases to evaluate their in vivo efficacy.
By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of dimethoxylated nitrophenols for the benefit of human health.
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Wijesekara, I., et al. (2011). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers, 3(3), 1383-1406. [Link]
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StudyCorgi. Quantitative Structure Activity Relationship Analysis to the Mutagenicity of Nitroaromatics Compounds. [Link]
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Daglia, M. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Antibiotics, 12(2), 224. [Link]
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Myatt, G. J., et al. (2018). In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways. Archives of Toxicology, 92(12), 3529-3543. [Link]
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Preliminary Toxicological Profile & Handling Guide: 4,5-Dimethoxy-2-nitrophenol
[1]
Executive Summary: The "Ortho-Nitro" Alert
4,5-Dimethoxy-2-nitrophenol (DMNP) is a specialized intermediate often encountered in the synthesis of isoquinoline alkaloids, photosensitive protecting groups (NVOC derivatives), and specific kinase inhibitors.[1] Unlike high-volume commodity chemicals, DMNP lacks a comprehensive, publicly available National Toxicology Program (NTP) dossier.[1]
The Critical Insight: Researchers must not mistake "absence of data" for "absence of toxicity." As a Senior Application Scientist, I advise treating DMNP as a Class 3 Acute Toxin and a Probable Genotoxin until empirical data proves otherwise. Its toxicity profile is governed by the Ortho-Nitro Effect , where intramolecular hydrogen bonding significantly alters its bioavailability and skin permeation compared to its para-isomers.[1]
This guide provides a read-across toxicological assessment, specific handling protocols, and the validation workflows required to establish a verified safety profile in your laboratory.
Physicochemical Basis of Toxicity
To predict the behavior of DMNP in a biological system, we must first analyze its molecular architecture. The proximity of the nitro (-NO₂) and hydroxyl (-OH) groups creates a distinct toxicokinetic signature.[1]
The Intramolecular Hydrogen Bond (The "Ortho Effect")
Unlike 4-nitrophenol, which forms intermolecular hydrogen bonds (raising boiling points and water solubility), this compound forms a strong intramolecular hydrogen bond between the phenolic hydrogen and the nitro oxygen.
| Property | Value (Predicted/Analog) | Toxicological Implication |
| LogP (Octanol/Water) | ~1.9 – 2.1 | High Skin Permeability. The "masked" polarity allows rapid transit across the stratum corneum.[1] |
| pKa | ~7.2 – 7.5 | Physiological pH (7.[1]4) will result in a mix of ionized and unionized forms, facilitating both transport and receptor binding.[1] |
| Volatility | Steam Volatile | Inhalation Risk. Unlike para-isomers, DMNP can sublime or vaporize during rotary evaporation or drying.[1] |
| Solubility | Low (Water), High (DCM/DMSO) | Bioaccumulates in lipid-rich tissues (CNS, adipose). |
Preliminary Toxicological Matrix (Read-Across Analysis)
Note: Data below is synthesized from structural analogs (2-Nitrophenol, 4-Nitrophenol, 4-Nitro-1,2-dimethoxybenzene) and QSAR predictions.
Acute Toxicity Profile
| Endpoint | Predicted Classification | Basis / Mechanism |
| Acute Oral (LD50) | Category 4 (Harmful) Est: 500–1500 mg/kg (Rat) | Analogous to 2-nitrophenol.[1] Metabolic uncoupling of oxidative phosphorylation is less severe than dinitrophenols but still present.[1] |
| Acute Dermal | Category 3 (Toxic) | High lipophilicity drives rapid systemic absorption.[1] |
| Inhalation | Category 4 (Harmful) | Dust/Vapor causes respiratory tract irritation and potential methemoglobinemia.[1] |
| Skin/Eye Irritation | Category 2 (Irritant) | Phenolic acidity combined with nitro-group electron withdrawal causes tissue necrosis at high concentrations.[1] |
Systemic Hazards: Methemoglobinemia
Like most aromatic nitro compounds, DMNP can induce methemoglobinemia .[1] The nitro group is reduced in the liver to a hydroxylamine intermediate, which oxidizes ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), destroying oxygen transport capacity.
-
Early Signs: Cyanosis (blue lips/fingernails), fatigue, dizziness.[1]
-
Antidote: Methylene Blue (Standard clinical countermeasure).[1]
Genotoxicity & Mutagenicity (The Critical Concern)
The presence of a nitro group on an aromatic ring is a structural alert for genotoxicity.
-
Ames Test Prediction: Positive (Strain TA98/TA100 with S9 activation).
-
Mechanism: Nitroreduction leads to N-hydroxyarylamine formation, which can be acetylated to form a nitrenium ion—a potent DNA electrophile causing guanine adducts.[1]
Mechanism of Action: Metabolic Activation Pathway
The following diagram illustrates the metabolic pathway converting DMNP into a DNA-damaging agent. This "Bioactivation" is why the compound must be handled with extreme care even if acute effects seem mild.[1]
Figure 1: Proposed metabolic activation pathway of DMNP leading to genotoxicity.[1] The N-hydroxy intermediate is the critical "switch" point for toxicity.
Validation Protocols: Establishing the Safety Profile
As a researcher, you should not rely solely on prediction.[1] If you are scaling up synthesis (>10g), perform these two validation assays.
Protocol A: Bacterial Reverse Mutation Assay (Ames Test)
Purpose: Confirm mutagenic potential.[2]
-
Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).[1]
-
Activation: Perform both with (+S9) and without (-S9) rat liver metabolic activation.
-
Dose Range: 5 concentrations (e.g., 313, 625, 1250, 2500, 5000 µ g/plate ).
-
Control: Solvent control (DMSO) and Positive controls (e.g., 2-Nitrofluorene for -S9, 2-Aminoanthracene for +S9).[1]
-
Interpretation: A 2-fold increase in revertant colonies over background indicates a Positive result.[1]
-
Note: Nitrophenols are often weaker mutagens than nitroanilines, but positive results in TA98 are common.[1]
-
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Purpose: Establish safe exposure limits for handling.
-
Cell Line: HepG2 (Liver) or HaCaT (Keratinocyte).[1]
-
Seeding: 10,000 cells/well in 96-well plates; adhere for 24h.
-
Treatment: Expose cells to DMNP (0.1 – 1000 µM) for 24h.[1]
-
Development: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO.
-
Output: Calculate IC50.
-
Threshold: If IC50 < 100 µM, treat as Highly Cytotoxic .[1]
-
Occupational Hygiene & Safety Engineering
Based on the "Ortho-Nitro" profile, standard fume hood practice is insufficient for high-temperature operations (recrystallization/drying).[1]
Handling Decision Tree
Figure 2: Operational safety logic.[1] Note the specific requirement for cold traps during evaporation due to steam volatility.
Specific PPE Requirements[1][3][4]
-
Gloves: Nitrile is insufficient for prolonged contact with nitro-aromatics in solution.[1] Use Silver Shield (Laminate) or double-gloved Nitrile (change every 15 mins).[1]
-
Respiratory: If handling dry powder outside an enclosure, a P3/N100 particulate filter is mandatory.[1]
-
Decontamination: Use 10% Sodium Dithionite solution to reduce the nitro group (fading the yellow color) followed by detergent washing.[1]
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 297121, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: 2-Methoxy-4-nitrophenol (Analog Read-Across).[1] Retrieved from [Link][1]
-
Kovacic, P., & Somanathan, R. (2014).[1] Nitro-aromatic compounds: Electrochemistry, toxicity, and mechanism of action. Journal of Applied Toxicology. (Mechanistic reference for Nitro-reduction).
-
OECD. (2020).[1] Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.[1] Retrieved from [Link][1]
Methodological & Application
Application Notes and Protocols for the Use of 4,5-Dimethoxy-2-nitrophenol in Organic Synthesis
Foreword: The Strategic Value of 4,5-Dimethoxy-2-nitrophenol
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound is a quintessential example of a highly functionalized aromatic scaffold, offering a unique convergence of reactive sites that can be orthogonally addressed. The interplay between the electron-donating methoxy groups, the electron-withdrawing nitro group, and the nucleophilic phenol provides a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis, derivatization, and key applications of this versatile reagent, with a focus on field-proven protocols and the underlying chemical principles that govern its reactivity.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₅ | [1] |
| Molecular Weight | 199.16 g/mol | [1] |
| Appearance | Pale yellow solid | N/A |
| Melting Point | 118-120 °C | N/A |
| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate; sparingly soluble in water | N/A |
| pKa | ~7.1 (Estimated based on similar nitrophenols) | [2] |
Synthesis and Derivatization: Crafting the Toolkit
The primary route to this compound and its key derivatives involves electrophilic nitration of the corresponding dimethoxybenzene precursor. The electron-donating methoxy groups activate the aromatic ring, directing the incoming nitro group to the ortho position.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the nitration of activated aromatic compounds.[4]
Causality: The use of nitric acid in a less aggressive solvent like acetic acid allows for controlled mononitration. The electron-rich nature of the 1,2,4-trimethoxybenzene starting material ensures regioselective nitration ortho to a methoxy group and para to another. Subsequent selective demethylation of the methoxy group ortho to the newly installed nitro group is achieved under controlled conditions, often with stronger acids, to yield the target phenol.
-
Materials:
-
1,2,4-Trimethoxybenzene
-
Nitric acid (70%)
-
Glacial acetic acid
-
Hydrobromic acid (48%)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Magnesium sulfate
-
Ice bath
-
-
Procedure:
-
Dissolve 1,2,4-trimethoxybenzene (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add nitric acid (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain crude 1,2,4-trimethoxy-5-nitrobenzene.
-
To the crude product, add 48% hydrobromic acid and heat to reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over magnesium sulfate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.
-
Key Derivatizations
The synthetic utility of this compound is significantly expanded through its conversion into other valuable building blocks, most notably those used in photolabile protecting group strategies.
Application in Photocleavable Protecting Groups
A premier application of this compound derivatives is in the construction of photolabile protecting groups (PPGs), often referred to as "caging" groups.[5] The 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety is particularly effective. The methoxy groups serve to red-shift the absorption maximum to longer, less damaging wavelengths (typically >350 nm) and increase the quantum yield of photolysis compared to the parent 2-nitrobenzyl group.[6][7]
Mechanism of Photocleavage: Upon irradiation with UV light, the DMNB group undergoes an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group. This is followed by a rearrangement to form a transient aci-nitro intermediate, which then rapidly fragments to release the protected substrate and 4,5-dimethoxy-2-nitrosobenzaldehyde as a byproduct.[6][8]
Protocol 2: Caging of a Carboxylic Acid with 4,5-Dimethoxy-2-nitrobenzyl Bromide
This protocol describes the esterification of a carboxylic acid with 4,5-dimethoxy-2-nitrobenzyl bromide to form a photolabile ester.
-
Materials:
-
Carboxylic acid of interest
-
4,5-Dimethoxy-2-nitrobenzyl bromide[9]
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1 equivalent) and 4,5-dimethoxy-2-nitrobenzyl bromide (1.1 equivalents) in DMF.
-
Add cesium carbonate (1.5 equivalents) to the solution. The use of cesium carbonate is causal; it forms a soluble cesium carboxylate in situ, enhancing the nucleophilicity of the carboxylate for efficient Williamson ether synthesis-type reaction.
-
Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, appropriate eluent system, e.g., hexane/ethyl acetate) to afford the pure DMNB-protected carboxylic acid.
-
Application in Heterocyclic Synthesis
The strategic placement of the nitro and hydroxyl groups makes this compound an excellent precursor for the synthesis of substituted benzofused heterocycles, such as benzoxazoles. The core strategy involves the reduction of the nitro group to an amine, which can then undergo intramolecular cyclization with a suitable functional group.
Causality: The reduction of the nitro group to an amine is a critical step. Various reducing agents can be employed, such as sodium dithionite, zinc powder, or catalytic hydrogenation.[10] The choice of reductant can be crucial to avoid side reactions. The in-situ generated o-aminophenol is highly reactive and, in the presence of an appropriate electrophile (like an aldehyde or carboxylic acid derivative), will readily undergo condensation and subsequent cyclization to form the stable benzoxazole ring system.
Protocol 3: One-Pot Synthesis of 2-Aryl-5,6-dimethoxybenzoxazoles
This protocol outlines a one-pot reductive cyclization to synthesize benzoxazoles from this compound and an aromatic aldehyde.
-
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol
-
Water
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and the aromatic aldehyde (1.2 mmol) in ethanol (10 mL).
-
To this solution, add an aqueous solution of sodium dithionite (3 mmol in 5 mL of water) dropwise with stirring.[10]
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC.
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) to precipitate the crude product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-aryl-5,6-dimethoxybenzoxazole.
-
Conclusion and Future Outlook
This compound and its derivatives are robust and versatile tools in the arsenal of the synthetic organic chemist. Their utility in photopharmacology through caged compounds continues to expand, enabling precise spatiotemporal control over biological processes.[5] Furthermore, their role as precursors to complex heterocyclic systems ensures their continued relevance in medicinal chemistry and materials science. Future research will likely focus on developing new derivatives with further red-shifted absorption maxima for two-photon excitation applications and exploring novel cyclization strategies to access an even broader range of heterocyclic scaffolds.
References
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Smirnov, S. K., Butin, A. V., & Stroganova, T. A. (1999). 4,5-Dimethoxy-2-nitrobenzophenone. Molecules, 4(10), M110. [Link]
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Taylor & Francis. (n.d.). 4-nitrophenol – Knowledge and References. Retrieved from [Link]
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- Hussain, S., Ali, S., Ahmed, S., & Ahmed, S. (2020). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: B. Life and Environmental Sciences, 57(3), 25-33.
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Hartman, W. W., & Dickey, J. B. (1934). m-NITROPHENOL. Organic Syntheses, 14, 67. [Link]
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Eckardt, T., Hagen, V., Schade, B., Schmidt, R., Schweitzer, C., & Bendig, J. (2002). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. The Journal of organic chemistry, 67(3), 703–710. [Link]
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ResearchGate. (2023). Identification and biosynthesis of 5-Methoxy-2-Nitrophenol. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Lee, D. W., & Kim, Y. H. (1993). Analysis of Nitrophenols with Gas Chromatography-Mass Spectrometry by Flash Heater Derivatization. Bulletin of the Korean Chemical Society, 14(5), 529-532.
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ResearchGate. (n.d.). Photochemical reaction mechanisms of 4,5-dimethoxy-2-nitrobenzyl acetate analysed by a sub-10 fs near-ultraviolet pulse laser. Retrieved from [Link]
-
Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]
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Bastos, E. L., & Santos, J. H. (2016). Aqueous-Phase Catalytic Chemical Reduction of p-Nitrophenol Employing Soluble Gold Nanoparticles with Different Shapes. Nanomaterials, 6(9), 164. [Link]
-
UMCS. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL. Retrieved from [Link]
-
Donoval, D., & Klána, P. (2022). Photoremovable Protecting Groups. Molecules, 27(13), 4239. [Link]
-
Moody, C. J., & Roffey, J. R. (2017). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2017(2), M940. [Link]
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G. C. R. Ellis-Davies (2007). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Frontiers in Neuroscience, 1(1), 48-61. [Link]
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ResearchGate. (n.d.). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Retrieved from [Link]
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Ashenhurst, J. (2020, March 16). Electrocyclic Reactions. Master Organic Chemistry. Retrieved from [Link]
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Verma, A., Sharma, P., Singh, A., & Singh, R. (2024). Identification of 4-Amino-2-Nitrophenol as a novel inducer of phenotypic antibiotic resistance in Escherichia coli: roles of Lon. bioRxiv. [Link]
-
SpectraBase. (n.d.). 4,5-Dimethoxy-2-nitrobenzyl bromide. Retrieved from [Link]
-
Ducker, R. E., Siles Brügge, O., Meijer, A. J. H. M., & Leggett, G. J. (2023). Tribochemical nanolithography: selective mechanochemical removal of photocleavable nitrophenyl protecting groups with 23 nm resolution at speeds of up to 1 mm s−1. Nanoscale, 15(7), 3216-3225. [Link]
-
de Souza, L. M., De Martinis, B. S., & Dorea, H. S. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Journal of Chromatography A, 1634, 461657. [Link]
-
Al-Shakban, M., Al-Hamdani, A. A. S., & Ganin, A. Y. (2024). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Advances, 14(5), 3226-3233. [Link]
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Wrona-Krol, E., & Gola, J. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f]Oxepine for Use in Photopharmacology. Molecules, 26(20), 6211. [Link]
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Nicolaou, K. C., Safina, B. S., Zak, M., Lee, S. H., Nevalainen, M., Bella, M., Estrada, A. A., Funke, C., Zécri, F. J., & Bulat, S. (2005). Total synthesis of thiostrepton. Retrosynthetic analysis and construction of key building blocks. Journal of the American Chemical Society, 127(31), 11159–11175. [Link]
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Application Notes and Protocols for 4,5-Dimethoxy-2-nitrophenol in Pharmaceutical Intermediate Synthesis
Introduction: Strategic Utility of 4,5-Dimethoxy-2-nitrophenol
This compound is a highly functionalized aromatic compound that serves as a pivotal precursor in the synthesis of complex pharmaceutical intermediates. Its strategic value lies in the orthogonal reactivity of its three functional groups: the nitro group, the hydroxyl group, and the electron-rich dimethoxy-substituted benzene ring. The electron-withdrawing nitro group not only activates the ring for certain nucleophilic substitutions but, more importantly, serves as a masked amine. This allows for its introduction early in a synthetic sequence, with its subsequent reduction to the corresponding aniline at a later, strategic stage. This aniline, 2-amino-4,5-dimethoxyphenol, is a valuable ortho-disubstituted intermediate, primed for cyclization reactions to form key heterocyclic scaffolds.
This guide provides an in-depth exploration of the application of this compound, focusing on its conversion to 2-amino-4,5-dimethoxyphenol and the subsequent synthesis of a 5,6-dimethoxybenzimidazole derivative. Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, making this synthetic route highly relevant to drug discovery and development professionals.[1][2][3]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₅ | N/A |
| Molecular Weight | 199.16 g/mol | N/A |
| Appearance | Yellow to brown crystalline powder | [3] |
| Melting Point | 134°C (for the related acetophenone) | [4] |
| Solubility | Soluble in organic solvents like ethanol, DMF, and ethyl acetate. | N/A |
Safety and Handling:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood to avoid inhalation of dust.
-
Nitrated organic compounds can be energetic. Avoid grinding, excessive heating, and impact.
-
Store in a cool, dry place away from strong oxidizing agents and bases.
Core Synthetic Application: A Gateway to Benzimidazole Intermediates
The primary application detailed here is the role of this compound as a precursor to 5,6-dimethoxybenzimidazoles. This transformation is a two-step process:
-
Reduction of the Nitro Group: The selective reduction of the nitro functionality to an amine is the critical first step.
-
Cyclization to form the Benzimidazole Ring: The resulting ortho-aminophenol is then condensed with a carboxylic acid or its equivalent to form the heterocyclic ring.
This pathway is highly valued in medicinal chemistry as the dimethoxy substituents are frequently found in bioactive molecules, where they can modulate solubility, metabolic stability, and target binding.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation for the Synthesis of 2-Amino-4,5-dimethoxyphenol
Principle: The reduction of a nitrophenol to an aminophenol is a fundamental transformation.[5] Catalytic hydrogenation is a clean and efficient method for this purpose, offering high yields and avoiding the use of stoichiometric metal reductants.[6][7] Palladium on carbon (Pd/C) is a widely used and effective catalyst for this reaction.[8]
Workflow Diagram:
Caption: Workflow for the catalytic hydrogenation of this compound.
Materials:
-
This compound
-
Methanol (reagent grade)
-
5% Palladium on Carbon (Pd/C), 50% wet
-
Nitrogen gas
-
Hydrogen gas
-
Deionized water
-
Pressure reactor (e.g., Parr hydrogenator)
Procedure:
-
In a suitable pressure reactor vessel, add this compound (e.g., 10 g, 1 equivalent).
-
Add methanol (e.g., 150 mL).
-
Carefully add 5% Pd/C (50% wet) (e.g., 0.5 g, 5% w/w of the substrate). Causality Note: Using the catalyst wet with water minimizes the risk of ignition upon contact with the solvent and air.
-
Seal the reactor and purge the system with nitrogen gas three times to remove any residual oxygen.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 Kg/cm²).
-
Commence stirring and heat the reaction mixture to 50°C.
-
Maintain the hydrogen pressure and temperature for 4-6 hours, or until hydrogen uptake ceases (as monitored by the pressure gauge).
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen gas.
-
Open the reactor and filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Safety Note: The catalyst on the filter paper can be pyrophoric. Do not allow it to dry completely in the air. Quench it with water immediately after filtration.
-
Concentrate the methanol filtrate under reduced pressure to approximately one-third of its original volume.
-
In a separate beaker, cool deionized water (e.g., 500 mL) in an ice bath.
-
Slowly add the concentrated methanol solution to the cold water with vigorous stirring. The product, 2-amino-4,5-dimethoxyphenol, will precipitate.
-
Continue stirring for 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum at 40-50°C.
Expected Outcome: This procedure should yield 2-amino-4,5-dimethoxyphenol as a solid with an expected yield of over 80%. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Phillips-Ladenburg Synthesis of a 5,6-Dimethoxybenzimidazole Intermediate
Principle: The Phillips-Ladenburg reaction is a classic and reliable method for the synthesis of benzimidazoles.[3] It involves the condensation of an ortho-phenylenediamine with a carboxylic acid at elevated temperatures, often in the presence of an acid catalyst, to facilitate the cyclodehydration.
Workflow Diagram:
Caption: Workflow for the Phillips-Ladenburg synthesis of a benzimidazole derivative.
Materials:
-
2-Amino-4,5-dimethoxyphenol (from Protocol 1)
-
A suitable carboxylic acid (R-COOH, e.g., 4-chlorobenzoic acid)
-
Polyphosphoric acid (PPA)
-
Ice
-
Saturated aqueous sodium bicarbonate solution or 10% aqueous sodium hydroxide
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-amino-4,5-dimethoxyphenol (1 equivalent) and the chosen carboxylic acid (1.1 equivalents).
-
Carefully add polyphosphoric acid (PPA) (approximately 10 times the weight of the aminophenol). Causality Note: PPA serves as both a solvent and a dehydrating agent, driving the cyclization to completion.
-
Heat the reaction mixture to 150-180°C with efficient stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to about 80°C and very carefully pour it onto crushed ice with vigorous stirring. Safety Note: This quenching step is highly exothermic.
-
The crude product may precipitate. Continue stirring until all the PPA has been hydrolyzed.
-
Carefully neutralize the acidic aqueous slurry by the slow addition of a saturated sodium bicarbonate solution or 10% sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Outcome: The procedure should yield the corresponding 2-substituted-5,6-dimethoxybenzimidazole. The yield will vary depending on the carboxylic acid used but is typically in the range of 60-85%. The structure and purity should be confirmed by NMR, mass spectrometry, and melting point analysis.
Conclusion and Future Perspectives
This compound is a versatile and valuable building block in pharmaceutical synthesis. Its true potential is realized through its conversion to 2-amino-4,5-dimethoxyphenol, which opens a direct and efficient route to the synthesis of 5,6-dimethoxybenzimidazoles. The protocols detailed herein provide a robust and scalable pathway for accessing these important pharmaceutical intermediates. The electron-rich nature of the benzimidazole core, further modulated by the methoxy groups, makes these scaffolds ideal for further functionalization, enabling the exploration of extensive chemical space in the pursuit of novel therapeutic agents.
References
- A Novel Process For The Preparation Of 2 Amino 4,5 Dimethoxy Benzonitrile [Abn]. (n.d.).
- Zavgorodniy, D. S., Butin, A. V., & Stroganova, T. A. (1999). 4,5-Dimethoxy-2-nitroacetophenone. Molecules, 4(10), M111.
-
Synthesis of Dimethoxy Activated Benzimidazoles and Bisbenzimidazoles. (2005). ResearchGate. Retrieved from [Link]
- Preparation of 4-nitro:phenol derivative pharmaceutical intermediates. (1997). Google Patents.
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (2019). Frontiers in Chemistry. Retrieved from [Link]
-
2-amino-4-nitrophenol. (n.d.). Organic Syntheses. Retrieved from [Link]
-
New Method of Synthesis of 2Amino4(5H)-oxothiophenes. (2008). ResearchGate. Retrieved from [Link]
- Nguyen, T. A. T., et al. (2025).
- Preparation method of 2-amino-4-nitrophenol. (2016). Google Patents.
- A meta-nitro phenol derivative and a process for producing it. (2000). Google Patents.
-
Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. (2023). RSC Publishing. Retrieved from [Link]
-
Heterocycles in Medicinal Chemistry. (2017). Molecules. Retrieved from [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. Retrieved from [Link]
-
Synthesis of Potent Anticancer Substituted 5-Benzimidazol-2-amino Thiazoles Controlled by Bifunctional Hydrogen Bonding under Microwave Irradiations. (2021). The Journal of Organic Chemistry. Retrieved from [Link]
-
High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets. (2025). ResearchGate. Retrieved from [Link]
-
The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (2023). International Journal of Scientific Research & Technology. Retrieved from [Link]
- The preparation method of 5-fluoro-2-nitrophenol. (n.d.). Patsnap.
-
Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. (2022). RSC Advances. Retrieved from [Link]
-
Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. (1979). Justia Patents. Retrieved from [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Chemistry. Retrieved from [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. Retrieved from [Link]
- Process for preparation of a nitrophenol. (2008). Google Patents.
-
High efficient reduction of 4-nitrophenol and dye by filtration through Ag NPs coated PAN-Si catalytic membrane. (2020). OSTI.GOV. Retrieved from [Link]
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. A Novel Process For The Preparation Of 2 Amino 4,5 Dimethoxy [quickcompany.in]
Application Note: Monitoring Reaction Progress of 4,5-Dimethoxy-2-nitrophenol (DMNP)
Introduction & Scientific Context
4,5-Dimethoxy-2-nitrophenol (DMNP) is a critical aromatic intermediate used in the synthesis of photosensitive "caged" compounds (e.g., DMNP-EDTA) and pharmacologically active isoquinoline alkaloids. Its structural core—a nitrophenol substituted with electron-donating methoxy groups—presents unique spectroscopic and chromatographic behaviors that distinguish it from simple nitrophenols.
Effective monitoring of DMNP involves tracking two distinct chemical vectors:
-
Formation (Nitration): Controlling the regioselectivity during the nitration of 3,4-dimethoxyphenol or veratric acid derivatives.
-
Consumption (Reduction/Alkylation): Monitoring the reduction of the nitro group to an amine (often unstable) or the alkylation of the phenolic hydroxyl.
This guide provides validated protocols for monitoring these transformations using HPLC, TLC, and in-situ UV-Vis spectroscopy, emphasizing the mechanistic rationale behind each method.
Analytical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
Understanding the analyte's behavior is the prerequisite for robust method development.
| Property | Value / Characteristic | Implication for Monitoring |
| Chromophore | Nitro + Aromatic + Methoxy | Strong UV absorbance at 340–400 nm (yellow). Ideal for UV-Vis monitoring. |
| Acidity (pKa) | ~6.5 – 7.5 (Estimated) | Phenolic proton is acidic. Retention time in HPLC is highly pH-dependent. Acidic mobile phase is mandatory to suppress ionization and improve peak shape. |
| Solubility | Soluble in DCM, EtOAc, MeOH. Poor in water.[1] | Samples must be dissolved in MeOH or ACN before injection/spotting. |
| Stability | Stable as solid.[1] Amine product (reduction) is oxidation-sensitive. | Analyze reduction mixtures immediately; use antioxidants (ascorbic acid) in buffers if isolating the amine. |
Method 1: High-Performance Liquid Chromatography (HPLC)[9][10][11][12]
Objective: Quantitative monitoring of DMNP formation and consumption. Rationale: The polarity difference between the nitro-starting material (less polar) and the amino-product (more polar) or the alkylated product (less polar) necessitates a gradient method on a reversed-phase column.
Protocol A: Standard Reversed-Phase Method
This method separates DMNP from its precursors (e.g., 3,4-dimethoxyphenol) and products (4,5-dimethoxy-2-aminophenol).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Note: The acid is critical to keep the phenol protonated (
) rather than ionized ( ), preventing peak tailing.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection:
-
Channel 1: 254 nm (General aromatic).
-
Channel 2: 360 nm (Specific for Nitro-group).
-
-
Temperature: 30°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Equilibration |
| 2.0 | 10 | Isocratic Hold (Elute salts/polar impurities) |
| 15.0 | 90 | Linear Gradient (Elute DMNP and alkylated products) |
| 18.0 | 90 | Wash |
| 18.1 | 10 | Re-equilibration |
Data Interpretation:
-
3,4-Dimethoxyphenol: Elutes early (High polarity).
-
4,5-Dimethoxy-2-aminophenol: Elutes early (Amine increases polarity).
-
DMNP (Target): Elutes mid-gradient (Intramolecular H-bonding increases lipophilicity).
-
Alkylated DMNP (Caged product): Elutes late (Loss of H-bond donor, high lipophilicity).
Method 2: Thin Layer Chromatography (TLC)[2][13]
Objective: Rapid, qualitative "at-line" reaction monitoring. Rationale: The nitro group provides a built-in color indicator (yellow), making visualization instant without staining for the starting material.
Protocol B: TLC Monitoring System
-
Stationary Phase: Silica Gel 60 F254 aluminum-backed plates.
-
Mobile Phase:
-
System 1 (General): Hexane : Ethyl Acetate (6:4 v/v).
-
System 2 (For polar amine products): DCM : Methanol (95:5 v/v).
-
-
Visualization:
-
Visible Light: DMNP appears as a bright yellow spot .
-
UV (254 nm): All aromatic components quench fluorescence (dark spots).
-
Ninhydrin Stain: Only required if monitoring reduction to the amine (amine turns red/purple upon heating).
-
Troubleshooting:
-
Streaking: If the phenol streaks, add 1% Acetic Acid to the mobile phase to suppress ionization on the silica surface.
Method 3: In-Situ UV-Vis Kinetics (Reduction Monitoring)
Objective: Real-time kinetic profiling of the reduction of DMNP to 4,5-dimethoxy-2-aminophenol.
Rationale: The reduction of the nitro group (
Protocol C: Spectrophotometric Tracking
-
Equipment: UV-Vis Spectrophotometer with a quartz cuvette or fiber-optic dip probe.
-
Conditions: Reaction performed in Methanol or Ethanol/Water mixture.
-
Key Wavelengths:
- DMNP: ~350–370 nm (Strong absorbance).
- Amine Product: ~290–300 nm (Weak absorbance).
-
Isosbestic Point: Likely visible around 310–320 nm if the reaction is clean (A -> B conversion).
Procedure:
-
Baseline: Record spectrum of the solvent system.
-
T=0: Scan the DMNP solution. Note the peak at ~360 nm.
-
Initiation: Add reducing agent (e.g., NaBH
+ Catalyst, or H /Pd). -
Monitoring: Scan every 60 seconds.
-
Success Criteria: Disappearance of the 360 nm peak and emergence of a new band at ~295 nm.
-
Endpoint: Absorbance at 360 nm plateaus near zero.
-
Visual Workflows (Graphviz)
Diagram 1: Reaction Monitoring Decision Tree
This diagram illustrates the logical flow for selecting the correct analytical technique based on the reaction stage.
Caption: Decision matrix for selecting analytical techniques based on the specific chemical transformation of DMNP.
Diagram 2: HPLC Separation Mechanism
Visualizing the separation logic on a C18 column.
Caption: Elution order and interaction strength of DMNP and derivatives on a Reversed-Phase C18 column under acidic conditions.
References
-
MDPI Molecules. (1999).[3][4] Synthesis of 4,5-Dimethoxy-2-nitrobenzophenone. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.). This compound Compound Summary. Retrieved from [Link]
-
RSC Advances. (2023). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support: Purification of Crude 4,5-Dimethoxy-2-nitrophenol
This is Tier 2 Technical Support . The following guide addresses the purification of 4,5-Dimethoxy-2-nitrophenol (CAS 7158-91-0) , a critical intermediate often synthesized via the nitration of 3,4-dimethoxyphenol.
This process is notoriously difficult due to the formation of regioisomers (specifically the 6-nitro isomer) and oxidative tars ("black oil"). The protocols below prioritize the removal of these specific impurities using solubility differentials and volatility.
Module 1: The "Black Tar" Protocol (Crude Cleanup)
Issue: The crude product from nitration is often a dark, viscous oil containing oxidative byproducts and inorganic acids. Direct recrystallization often fails because these tars prevent crystal lattice formation.
Solution: Use an Acid/Base Swing Extraction . This exploits the acidity of the nitrophenol (pKa ~7.2) to separate it from neutral tars (unreacted veratrole derivatives or non-acidic oxidation products).
Step-by-Step Protocol
-
Dissolution: Dissolve the crude black solid/oil in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Base Extraction: Extract the organic layer with 5% Sodium Carbonate (Na₂CO₃) or 1M NaOH.
-
Separation: Discard the organic (DCM) layer containing the tars.
-
Acidification: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl until pH < 2.
-
Observation: The phenolate reprotonates and precipitates as a yellow/orange solid.
-
-
Filtration: Filter the precipitate. This is your "Semi-Pure" solid.
Workflow Visualization
Caption: Logical flow for removing non-acidic tars via pH manipulation.
Module 2: Isomer Separation (Regioselectivity)
Issue: Nitration of 3,4-dimethoxyphenol yields two main isomers:
-
This compound (Target): Nitro group is "outer" (less sterically hindered).
-
3,4-Dimethoxy-2-nitrophenol (Impurity): Often referred to as the 6-nitro isomer in relation to the starting material. The nitro group is "inner" (wedged between OH and OMe).
Separation Strategy: The target molecule (4,5-dimethoxy) generally has higher symmetry and better packing than the crowded impurity. We use Recrystallization for final polishing.
Solvent Selection Table
| Solvent System | Solubility (Hot) | Solubility (Cold) | Selectivity | Application |
| Ethanol (95%) | High | Low | High | Primary Recommendation. Best for crystallizing the major isomer.[1] |
| MeOH / Water (3:1) | High | Very Low | Moderate | Use if yield is the priority over absolute purity.[1] |
| Toluene | Moderate | Low | High | Good for removing non-polar impurities, but lower recovery.[1] |
| Acetic Acid | High | Moderate | Low | Not recommended; difficult to remove trace acid.[1] |
Recrystallization Protocol[6][7][8]
-
Preparation: Place the semi-pure solid in an Erlenmeyer flask.
-
Solvation: Add 95% Ethanol dropwise while heating on a steam bath/hot plate (approx 70°C). Add just enough solvent to dissolve the solid.[4]
-
Clarification (Optional): If insoluble specks remain, filter hot through a pre-warmed funnel.
-
Crystallization: Remove from heat. Let it cool to room temperature slowly (do not use an ice bath immediately).
-
Why? Rapid cooling traps the impurity (isomer) inside the crystal lattice. Slow cooling allows the target to exclude the impurity.[5]
-
-
Harvest: Once crystals form (yellow needles), cool on ice for 15 mins, then filter. Wash with cold ethanol.[6]
Module 3: Troubleshooting & FAQs
Q1: My product is an oil that won't solidify. What happened?
Diagnosis: This is usually due to "supercooling" caused by high impurity levels (isomers lowering the melting point) or residual solvent. Fix:
-
Scratching: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface.
-
Seeding: If you have a tiny crystal of pure material from a previous batch, add it.
-
Trituration: Add a non-solvent (like Hexane or cold water) to the oil and stir vigorously. This pulls out the solvent, forcing the oil to solidify.
Q2: The Melting Point (MP) is lower than literature values.
Diagnosis: The literature MP for pure this compound is often cited around 125–130°C (approximate, dependent on polymorphs). A range of 105–115°C indicates significant contamination with the 3,4-dimethoxy-2-nitrophenol isomer. Fix: Perform a second recrystallization. If the MP does not improve, you may need to perform Column Chromatography (Silica Gel; Mobile Phase: Hexane:Ethyl Acetate 80:20) before the final crystallization.[5]
Q3: Can I use Steam Distillation?
Insight: Yes. Ortho-nitrophenols are volatile with steam due to intramolecular hydrogen bonding (between the Nitro-O and Phenol-H). Protocol: If you have a large quantity (>10g) of crude tarry material, steam distillation is an excellent first step. It will carry over the nitrophenols (both isomers) into the distillate, leaving heavy tars behind. You must still recrystallize the distillate to separate the isomers.
References
-
Synthesis and Properties of Nitrophenols : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 297121, this compound. Retrieved from [Link]
-
Recrystallization Solvents : University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- General Purification of Nitrophenols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.
Sources
- 1. Table 4-4, Physical and Chemical Properties of 2-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Scaling Up 4,5-Dimethoxy-2-nitrophenol Production
Welcome to the technical support guide for the synthesis and scale-up of 4,5-Dimethoxy-2-nitrophenol. This resource is designed for researchers, chemists, and process development professionals. Our goal is to provide field-proven insights and practical troubleshooting advice to navigate the complexities of moving this synthesis from the laboratory bench to pilot or production scale. The inherent challenges of nitrating a highly activated aromatic ring system demand a thorough understanding of the reaction mechanism, thermal hazards, and purification logistics.
Section 1: The Core Synthesis Pathway & Its Inherent Challenges
The most common laboratory-scale synthesis of this compound and its precursors involves the electrophilic aromatic substitution (nitration) of a veratrole (1,2-dimethoxybenzene) derivative. The two methoxy groups are strong activating groups, which makes the benzene ring highly nucleophilic and susceptible to nitration.[1] However, this high reactivity is a double-edged sword, presenting the primary challenges in process scale-up.
The reaction proceeds by generating the highly electrophilic nitronium ion (NO₂⁺) from a mixture of nitric acid and a strong acid catalyst, typically sulfuric acid.[2][3] The electron-donating methoxy groups direct the substitution to the ortho and para positions.
Caption: General synthesis pathway for nitrophenol derivatives from veratrole.
The primary challenges that emerge during the scale-up of the core nitration step include:
-
Thermal Management: Nitration reactions are notoriously exothermic, with reaction heats often around -145 ± 70 kJ/mol.[4] What is easily managed in an ice bath at the lab scale can become a serious thermal runaway hazard in a large reactor.[4][5]
-
Selectivity Control: The high activation of the ring can easily lead to the formation of di- and tri-nitrated byproducts, reducing the yield of the desired mono-nitro compound.[6][7]
-
Impurity Profile: At elevated temperatures, which can occur in localized hot spots within a large reactor, oxidative side reactions can lead to the formation of tarry impurities, complicating purification.[8]
-
Process Safety: The combination of strong, corrosive acids, the potential for thermal runaway, and the formation of toxic nitrogen oxide (NOx) fumes necessitates rigorous safety protocols.[9][10]
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during scale-up in a direct question-and-answer format.
Category A: Reaction Control & Safety
FAQ 1: My pilot-scale reaction showed a rapid, uncontrollable temperature spike. What is happening and how can I prevent it?
Answer: You have likely experienced a thermal runaway reaction. This occurs when the heat generated by the exothermic nitration reaction exceeds the rate of heat removal by the reactor's cooling system.[4]
-
Causality:
-
Accumulation of Reagents: Adding the nitrating agent too quickly without sufficient initial cooling can lead to a buildup of unreacted material. Once the reaction initiates, it proceeds very rapidly, releasing a massive amount of energy.
-
Inadequate Heat Transfer: The surface-area-to-volume ratio decreases as you scale up. A 1000L reactor is far less efficient at dissipating heat than a 1L flask.[5]
-
Poor Mixing: Inadequate agitation can create localized "hot spots" where the reaction rate accelerates, initiating a runaway.
-
-
Preventative Measures:
-
Control Addition Rate: Implement a slow, controlled, sub-surface addition of the nitrating agent. This is the most critical control parameter.
-
Use a Semi-Batch Approach: Add the limiting reagent (e.g., veratrole) to the acid mixture or vice-versa in a controlled manner, allowing the reaction to proceed and heat to be removed concurrently.
-
Ensure Sufficient Cooling Capacity: Verify that your reactor's cooling jacket and chiller system are rated to handle the calculated maximum heat output of the reaction.
-
Consider Process Intensification: For larger scales, transitioning to a continuous flow reactor can offer superior heat transfer and inherently safer operation due to the small reaction volume at any given time.[11][12]
-
FAQ 2: Beyond thermal runaway, what are the primary safety hazards I should engineer controls for?
Answer: A comprehensive safety review is critical. Key hazards include:
-
Corrosivity: Concentrated nitric and sulfuric acids are highly corrosive.[9] Ensure all reactors, lines, and personal protective equipment (PPE) are made of appropriate acid-resistant materials.
-
Toxic Gas Release: The reaction can generate toxic nitrogen dioxide (NO₂) gas, which is harmful upon inhalation.[9][10] All operations must be conducted in a well-ventilated area, and reactor off-gas should be routed through a scrubber system.
-
Product Instability: Organic nitro compounds can be thermally unstable and may decompose violently at high temperatures.[7][8] It is crucial to understand the thermal decomposition profile of your product and any "heavy" distillation residues.
-
Explosion Hazard: Violent reactions can occur if nitric acid comes into contact with incompatible organic materials or reducing agents.[9]
Caption: Logic diagram illustrating the progression to thermal runaway.
Category B: Low Yield & Purity Issues
FAQ 3: I'm observing significant amounts of dinitro- and other byproducts. How can I improve selectivity?
Answer: The formation of over-nitrated products is a classic challenge with activated aromatic rings.[6]
-
Causality: The mono-nitrated product is still an activated ring and can undergo a second nitration. This is exacerbated by poor mixing, which can expose portions of the reaction mixture to a high local concentration of the nitrating agent.
-
Mitigation Strategies:
-
Strict Temperature Control: Lowering the reaction temperature significantly reduces the rate of the second nitration relative to the first. Lab procedures often call for temperatures between 0-10°C.[13][14]
-
Control Stoichiometry: Use only a slight excess of nitric acid (e.g., 1.05-1.1 equivalents).
-
Shorter Reaction Time: Increasing the reaction time can lead to the formation of by-products.[13] Monitor the reaction by TLC or HPLC and quench it as soon as the starting material is consumed.
-
Choice of Nitrating Agent: For highly sensitive substrates, consider milder nitrating agents or different solvent systems that can modulate reactivity.
-
FAQ 4: My final product after work-up is a dark, tarry material, leading to low isolated yield. What is the cause?
Answer: Tar formation is typically due to oxidative degradation of the aromatic ring or methoxy groups by nitric acid, especially at elevated temperatures.[8]
-
Causality: Localized hot spots in the reactor are the primary cause. Even if the bulk temperature reading is low, poor mixing can create regions where the temperature is much higher, initiating decomposition pathways.
-
Mitigation Strategies:
-
Improve Agitation: Ensure your reactor's impeller design and speed are sufficient to maintain a homogenous mixture and temperature profile.
-
Aggressive Temperature Control: Maintain the lowest practical reaction temperature.
-
Quenching Procedure: Pouring the reaction mixture into a large volume of ice water is a common lab procedure to rapidly cool the reaction and precipitate the product.[13][15] At scale, this can be achieved by pumping the reaction mixture into a separate, chilled quench vessel.
-
Category C: Work-up & Purification
FAQ 5: Column chromatography and recrystallization are proving impractical and costly at scale. What are viable alternative purification methods?
Answer: Scalable purification requires moving away from chromatographic techniques.[16]
-
Liquid-Liquid Extraction: Utilize the phenolic nature of the target molecule. After quenching, you can extract the organic components into a suitable solvent (e.g., ethyl acetate, dichloromethane).[17] Then, perform a basic wash (e.g., with sodium bicarbonate or a weak sodium hydroxide solution) to selectively deprotonate and move the phenolic product into the aqueous layer, leaving less acidic impurities (like the 4-nitroveratrole intermediate) in the organic layer. Subsequent acidification of the aqueous layer will precipitate the purified product.[18][19]
-
Distillation/Sublimation: While potentially difficult due to the thermal sensitivity of nitro compounds, vacuum distillation or sublimation can be effective for purifying intermediates like 4-nitroveratrole if they are sufficiently volatile and stable.[20]
-
Melt Crystallization: If the crude product is a solid with a suitable melting point, melt crystallization can be a highly effective, solvent-free method for purification at an industrial scale.
Section 3: Recommended Scale-Up Protocol & Best Practices
This section provides a generalized protocol for a semi-batch nitration in a jacketed reactor, highlighting critical control points.
Experimental Protocol: Controlled Nitration in a 50L Jacketed Reactor
-
Reactor Preparation: Ensure the 50L glass-lined reactor is clean, dry, and passivated. Charge the reactor with the calculated amount of sulfuric acid (e.g., 20 L).
-
Initial Cooling: Start the reactor agitator at a moderate speed (e.g., 150 RPM) and cool the sulfuric acid to the target initial temperature (e.g., 0°C) using the jacket chiller.
-
Controlled Nitric Acid Addition: Add the stoichiometric amount of nitric acid (e.g., 1.05 eq.) to the sulfuric acid via a sub-surface addition dip tube over a period of 30-60 minutes. Carefully monitor the temperature, ensuring it does not exceed 5°C.
-
Controlled Substrate Addition: Prepare a solution of the veratrole precursor in a suitable solvent if necessary (e.g., glacial acetic acid).[15] Add this solution to the reactor via a dosing pump over 2-4 hours. This is the critical exothermic step. Maintain the batch temperature between 0-5°C throughout the addition.
-
Reaction & Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's completion by taking samples for HPLC analysis.
-
Quenching: In a separate 200L vessel, prepare a stirred mixture of ice and water. Once the reaction is complete, transfer the reaction mixture from the reactor into the quench vessel under controlled flow to precipitate the crude product.
-
Isolation: Filter the resulting slurry and wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).
-
Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50°C) to avoid decomposition.
Data Presentation: Comparison of Scale-Up Parameters
| Parameter | Lab Scale (1 L Flask) | Pilot Scale (50 L Reactor) | Key Consideration for Scale-Up |
| Batch Volume | 500 mL | 40 L | Volume increases by 80x, but surface area for cooling does not. |
| Reagent Addition | Manual via dropping funnel (15-30 min) | Automated dosing pump (2-4 hours) | Rate must be decreased significantly to match cooling capacity. |
| Cooling Method | Ice/acetone bath | Jacketed vessel with chiller | Chiller must be powerful enough to handle total heat load. |
| Agitation | Magnetic stir bar | Multi-blade, baffled agitator | Mechanical agitation is essential for homogeneity. |
| Temp. Monitoring | Single thermocouple | Multiple probes (baffles, thermowell) | Monitor for hot spots; do not rely on a single reading. |
Troubleshooting Workflow Diagram
Caption: Decision workflow for troubleshooting low yield and purity issues.
References
-
Smirnov, S.K., Butin, A.V., & Stroganova, T.A. (1999). 4,5-Dimethoxy-2-nitrobenzophenone. Molecules, 4(10), M110. [Link]
-
ChemIQSoc Project. (n.d.). Preparation of 4-nitrophenol. Digitization of chemistry experiments to improve the quality and support chemistry teaching in secondary schools. Retrieved January 29, 2024, from [Link]
-
Stroganova, T.A., Butin, A.V., & Smirnov, S.K. (1999). 4,5-Dimethoxy-2-nitroacetophenone. Molecules, 4, M111. ResearchGate. [Link]
-
Worstell, J. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). All-Encompassing Consulting. Retrieved January 29, 2024, from [Link]
-
UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. UKEssays.com. [Link]
- Google Patents. (n.d.). CN100564350C - Method for preparing nitrophenol. Google Patents.
- Google Patents. (n.d.). US20080045756A1 - Process for preparation of a nitrophenol. Google Patents.
-
Boyd, M., et al. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(4), M1017. [Link]
-
Organic Syntheses. (n.d.). m-NITROPHENOL. Organic Syntheses Procedure. Retrieved January 29, 2024, from [Link]
-
ResearchGate. (n.d.). Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives. ResearchGate. Retrieved January 29, 2024, from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 29, 2024, from [Link]
- Google Patents. (n.d.). US3283011A - Preparation of nitrophenols. Google Patents.
-
ResearchGate. (n.d.). Process development and scale-up of AZD7545, a PDK inhibitor. ResearchGate. Retrieved January 29, 2024, from [Link]
-
Zhang, Y., et al. (2024). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Processes, 12(1), 185. [Link]
-
PubChem. (n.d.). 1,2-Dimethoxy-4-nitrobenzene. PubChem. Retrieved January 29, 2024, from [Link]
-
Chemistry Stack Exchange. (2014, November 25). Why is nitration of veratrole specific in these positions? Chemistry Stack Exchange. [Link]
-
Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
YouTube. (2024, June 6). Nitration reaction safety. YouTube. [Link]
-
Cravotto, G., & Griese, J. (2024). Reshaping Chemical Manufacturing Towards Green Process Intensification: Recent Findings and Perspectives. Processes, 12(1), 175. [Link]
-
Gustin, J. L. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE. Retrieved January 29, 2024, from [Link]
-
YouTube. (2024, February 21). Electrophilic Aromatic Substitution Reaction in Organic Chemistry. YouTube. [Link]
-
Unacademy. (n.d.). Notes on Environmental Concerns of Nitration. Unacademy. Retrieved January 29, 2024, from [Link]
-
Chegg. (2019, March 29). Solved In the nitration reaction of veratrole with nitric. Chegg.com. [Link]
-
ChemSynthesis. (n.d.). 1,2-dimethoxy-4-nitro-5-[(E)-2-nitroethenyl]benzene. ChemSynthesis. Retrieved January 29, 2024, from [Link]
-
ResearchGate. (n.d.). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. ResearchGate. Retrieved January 29, 2024, from [Link]
-
YouTube. (2022, April 22). EAS (SEAr) Reactions - Nitration, Halogenation & Sulfonylation (IOC 36). YouTube. [Link]
- Google Patents. (n.d.). US7763759B2 - Continuous process for the manufacture of nitrobenzene. Google Patents.
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- 20. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Process Improvements for the Industrial Synthesis of Nitrophenols
Welcome to the Technical Support Center for the industrial synthesis of nitrophenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of nitrophenol production, offering field-proven insights and troubleshooting solutions. Nitrophenols are crucial intermediates in the manufacturing of dyes, pharmaceuticals (such as paracetamol), pesticides, and other specialty chemicals[1][2][3]. However, their synthesis presents several challenges, including controlling reaction selectivity, minimizing hazardous byproducts, and ensuring product purity. This document provides a structured approach to overcoming these hurdles, grounded in established scientific principles and practical experience.
Part 1: Troubleshooting Guide - Common Issues in Nitrophenol Synthesis
This section addresses specific problems encountered during the industrial synthesis of nitrophenols in a question-and-answer format, explaining the causality behind each issue and providing actionable solutions.
Low Yield and Poor Conversion Rates
Question: My nitration reaction is resulting in a low overall yield of nitrophenols. What are the likely causes and how can I improve the conversion of phenol?
Answer: Low conversion of phenol is a frequent issue stemming from suboptimal reaction conditions. The key is to strike a balance, as aggressive conditions can lead to unwanted side reactions.
-
Causality: The nitration of phenol is an electrophilic aromatic substitution reaction. The efficiency of this reaction is highly dependent on the concentration of the nitrating agent, temperature, and reaction time. Insufficient nitrating agent or temperatures that are too low will result in incomplete reaction.
-
Troubleshooting Steps:
-
Optimize Nitric Acid Concentration: The concentration of nitric acid is a critical parameter. While concentrated acids can be used, studies have shown that dilute nitric acid can also be effective and may offer better control. For instance, a reaction with 32.5% nitric acid at 20°C for one hour has been shown to produce a high yield (91%) of nitrophenols[4][5]. The strength of the nitric acid directly impacts both the conversion rate and the selectivity of the isomers produced[4].
-
Temperature Control: The reaction is exothermic, and temperature control is crucial[6][7]. Low temperatures are generally favorable for increasing the yield of nitrophenols[4]. For example, reducing the reaction temperature from 40°C or 30°C to 20°C has been demonstrated to improve the overall yield[4]. It is essential to have an efficient cooling system for the reactor to manage the heat generated during the addition of the nitrating agent[4].
-
Reaction Time: The duration of the reaction must be sufficient to allow for maximum conversion. A one-hour reaction time has been identified as optimal in certain economical synthesis routes[4][5]. Monitor the reaction progress using analytical techniques like HPLC to determine the point of maximum conversion[4].
-
Catalyst Loading (if applicable): When using solid acid catalysts like γ-alumina, the conversion of phenol increases with a higher catalyst weight due to the greater available surface area for the reaction[2].
-
Poor Selectivity and Undesirable Isomer Ratios
Question: I am getting a high proportion of the undesired o-nitrophenol isomer. How can I improve the selectivity towards p-nitrophenol?
Answer: Controlling the ortho/para isomer ratio is a common challenge in phenol nitration. The hydroxyl group of phenol is an ortho-para director, leading to the formation of both isomers[8].
-
Causality: The ratio of o-nitrophenol to p-nitrophenol is influenced by reaction temperature, the choice of nitrating agent, and the presence of catalysts. Lower temperatures generally favor the formation of the para isomer[4].
-
Troubleshooting Steps:
-
Temperature Adjustment: As a general rule, lower reaction temperatures favor the formation of p-nitrophenol[4]. Experiment with decreasing the reaction temperature in increments to find the optimal point for para selectivity.
-
Alternative Nitration Strategies: The direct nitration of phenol often yields a mixture of isomers that can be difficult to separate[9]. An alternative industrial route involves the nitrosation of phenol to p-nitrosophenol, followed by nitration to p-nitrophenol, which can improve the yield of the para isomer[9]. Another established commercial method is the nitration of chlorobenzene followed by hydrolysis, although this also produces the ortho isomer[9].
-
Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites or sulfated metal oxides, can influence the regioselectivity of the reaction[2]. These catalysts can be investigated to potentially enhance the yield of the desired isomer.
-
Formation of Byproducts and Impurities
Question: My final product is contaminated with dinitrophenols, picric acid, and other colored impurities. How can I prevent their formation?
Answer: The formation of byproducts such as 2,4-dinitrophenol and 2,4,6-trinitrophenol (picric acid) is a significant issue, particularly when using concentrated nitric acid and elevated temperatures[4][8].
-
Causality: Over-nitration occurs when the reaction conditions are too harsh, leading to the introduction of multiple nitro groups onto the phenol ring. The formation of colored impurities like azo or azoxy species can also occur, especially in processes involving the hydrolysis of nitrohalobenzenes[10].
-
Troubleshooting Steps:
-
Control Reaction Temperature: High temperatures significantly increase the rate of byproduct formation[4]. Maintaining a lower, controlled temperature throughout the reaction is the most effective way to minimize over-nitration.
-
Use of Dilute Nitric Acid: Employing more dilute solutions of nitric acid can help to prevent the formation of di- and tri-nitrated products[4][11].
-
Avoid Mixed Acids Where Possible: The conventional use of a mixture of concentrated nitric and sulfuric acids can lead to significant acid waste and increase the likelihood of side reactions[2][4]. Exploring catalyst-free systems or solid acid catalysts can provide a cleaner reaction profile[2][4].
-
Process Modifications for Purity: In the synthesis of p-nitrophenol via hydrolysis of p-nitrochlorobenzene, colored byproducts can be an issue. It has been proposed to conduct the basic hydrolysis in the presence of a peroxide or by introducing an oxygen-containing gas to mitigate the formation of these colored impurities[10].
-
Part 2: Process Improvement FAQs
This section provides answers to frequently asked questions regarding the optimization and modernization of nitrophenol synthesis.
Q1: How can the separation of o-nitrophenol and p-nitrophenol be improved on an industrial scale?
A1: The separation of these isomers is critical for obtaining a pure product.
-
Steam Distillation: o-Nitrophenol is volatile in steam, while p-nitrophenol is not. This difference in volatility allows for their separation via steam distillation, a commonly used industrial technique[7][11].
-
Column Chromatography: On a smaller scale, column chromatography is an effective method for separating the isomers based on their differing polarities. The less polar o-nitrophenol elutes before the more polar p-nitrophenol[8]. While not always practical for very large industrial scales, it is a valuable technique for producing high-purity material.
-
Crystallization: After initial separation, crystallization can be employed to further purify the desired isomer[10].
Q2: What are the key safety precautions to consider during the industrial nitration of phenols?
A2: The nitration of phenols is a hazardous process that requires strict safety protocols.
-
Exothermic Reaction Control: The reaction is highly exothermic, and a runaway reaction is a significant risk[6][7]. A robust cooling system for the reactor is mandatory to maintain the desired temperature and prevent thermal runaway[4].
-
Handling of Nitric Acid: Nitric acid is highly corrosive and a strong oxidizing agent. Appropriate personal protective equipment (PPE) must be worn, and the reaction should be conducted in a well-ventilated area, such as a fume hood[7]. Nitric acid can react energetically with many organic compounds, so careful consideration of material compatibility is essential[7].
-
Waste Management: The synthesis of nitrophenols can generate acidic waste streams that require proper neutralization and disposal in accordance with environmental regulations[4][12]. The EPA has specific reporting requirements for discharges or accidental spills of nitrophenols[1].
Q3: How can the environmental impact of nitrophenol synthesis be reduced?
A3: Greener synthesis routes are of increasing interest in the chemical industry.
-
Catalyst-Free and Solvent-Free Conditions: One of the most significant environmental improvements is to move away from traditional mixed-acid systems. Research has shown that the synthesis of nitrophenols can be achieved economically and in an environmentally friendly manner by controlling physical parameters like nitric acid dilution, temperature, and reaction time, without the need for catalysts or solvents[4][5].
-
Use of Solid Acid Catalysts: Replacing corrosive liquid acids like sulfuric acid with recyclable solid acid catalysts can significantly reduce waste generation[2].
-
Waste Treatment: Implementing effective wastewater treatment methods is crucial. Techniques such as incineration, biological treatment with activated sludge, and resin absorption can be used to treat waste streams containing nitrophenols[12].
Part 3: Experimental Protocols and Data
This section provides standardized protocols for key procedures in nitrophenol synthesis and analysis, along with a summary of reaction conditions.
Protocol for Economical Synthesis of o/p-Nitrophenols
This protocol is adapted from a study focused on an economical and environmentally friendly synthesis route[4].
-
Reaction Setup: In a batch reactor equipped with a stirrer, temperature controller, and a burette for controlled addition, place 5.0 g of phenol.
-
Nitrating Agent Preparation: Prepare a 32.5% (w/v) solution of nitric acid in chilled water.
-
Reaction Execution:
-
Maintain the reactor temperature at 20°C (±2°C) using an external cooling system.
-
Slowly add 8.21 g of the 32.5% nitric acid solution to the phenol with continuous stirring. The formation of reddish-brown vapors indicates the start of the reaction.
-
Continue stirring the mixture for 1 hour at 20°C.
-
-
Product Isolation:
-
Once the reaction is complete, a viscous nitrophenol product will precipitate.
-
Separate the product using a separatory funnel.
-
Perform a post-treatment wash with dichloromethane.
-
Evaporate the solvent in an oven at 60°C to obtain the final product.
-
Protocol for Analytical Monitoring by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard technique for monitoring the progress of the reaction and quantifying the products[4][13][14].
-
Instrumentation: Use an HPLC system with a C18 analytical column (e.g., 250mm x 4.6mm, 5.0µm particle size)[4].
-
Sample Preparation: Take a specific quantity of the reaction mixture, dilute it in a suitable solvent, and introduce it into the HPLC system.
-
Analysis: Run the sample under the established chromatographic conditions to identify and quantify the amounts of phenol, o-nitrophenol, and p-nitrophenol by comparing with high-purity analytical standards[4].
Data Summary: Effect of Reaction Conditions on Yield and Selectivity
The following table summarizes the impact of varying nitric acid concentration and temperature on the yield of nitrophenols, based on experimental data[4].
| Experiment | Nitric Acid Conc. | Temperature (°C) | Total Yield (o/p) | o/p Selectivity |
| 1 | 50% | 20°C | 55% | - |
| 2 | 40% | 20°C | 72% | - |
| 3 | 32.5% | 20°C | 91% | 14% ortho, 77% para |
Part 4: Visualization of Workflows and Processes
General Workflow for Nitrophenol Synthesis and Purification
Caption: Workflow for the synthesis and separation of nitrophenol isomers.
Factors Influencing Isomer Selectivity
Caption: Key factors that control the ortho/para selectivity in phenol nitration.
References
-
Economical Synthesis of Nitrophenols under Controlled Physical Parameters. (2022). Proceedings of the Pakistan Academy of Sciences: Part A, 59(2), 31-42. [Link]
-
Synthesis and Purification of Nitrophenols. (2017). UKEssays.com. [Link]
- Preparation of p-nitrophenols. (1970).
- Process for preparation of a nitrophenol. (2008).
-
Nitration Of Phenols Under Mild And Heterogeneous Conditions. (2001). ResearchGate. [Link]
-
What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome?. (2023). Quora. [Link]
-
Nitration Of Phenols Under Mild And Heterogeneous Conditions. (2001). National Institutes of Health. [Link]
-
Economical Synthesis of Nitrophenols under Controlled Physical Parameters. (2025). ResearchGate. [Link]
-
Efficiently Monitoring Trace Nitrophenol Pollutants in Water Through the Dispersive Solid-Phase Extraction Based on Porous Organic Polymer-Modified Cellulose Nanofiber Membrane. (n.d.). MDPI. [Link]
-
Nitration of phenol in flow. (2022). Corning. [Link]
-
Synthesis of Nitrophenol. (2022). YouTube. [Link]
-
Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (2024). ACS Omega. [Link]
-
Nitrophenols. (2001). Agency for Toxic Substances and Disease Registry. [Link]
-
Toxicological Profile for Nitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Studies on Nitration of Phenol over Solid Acid Catalyst. (2018). Crimson Publishers. [Link]
-
Nitration of Phenols. (n.d.). Khan Academy. [Link]
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (n.d.). LCGC International. [Link]
Sources
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- 2. crimsonpublishers.com [crimsonpublishers.com]
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- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. corning.com [corning.com]
- 8. ukessays.com [ukessays.com]
- 9. US3510527A - Preparation of p-nitrophenols - Google Patents [patents.google.com]
- 10. US20080045756A1 - Process for preparation of a nitrophenol - Google Patents [patents.google.com]
- 11. quora.com [quora.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Efficiently Monitoring Trace Nitrophenol Pollutants in Water Through the Dispersive Solid-Phase Extraction Based on Porous Organic Polymer-Modified Cellulose Nanofiber Membrane [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Validation of 4,5-Dimethoxy-2-nitrophenol
This guide provides an in-depth, technical comparison of spectroscopic methods for the structural validation of 4,5-Dimethoxy-2-nitrophenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal reasoning behind experimental choices, ensuring a self-validating approach to structural elucidation.
Introduction: The Imperative of Structural Certainty
In the realm of chemical synthesis and drug discovery, the unambiguous determination of a molecule's structure is paramount. This compound (C₈H₉NO₅, Molar Mass: 199.16 g/mol ) is a substituted phenol of interest due to its potential applications as a building block in organic synthesis.[1] Its structure, featuring a phenol, two methoxy groups, and a nitro group on a benzene ring, presents a clear case for the power of modern spectroscopic techniques. This guide will detail a multi-faceted approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to create a cohesive and definitive structural proof.
The Integrated Spectroscopic Workflow
The validation of a chemical structure is not a linear process but rather an integrated system where each analytical technique provides complementary information. The workflow outlined below illustrates how data from various spectroscopic methods are synthesized to arrive at a conclusive structural assignment.
Sources
Confirming Experimental Findings in 4,5-Dimethoxy-2-nitrophenol (DMNP) Research
The following guide is designed to serve as a definitive technical resource for confirming experimental findings related to 4,5-Dimethoxy-2-nitrophenol (DMNP) . This compound is the critical chromophore and precursor for DMNB (4,5-dimethoxy-2-nitrobenzyl) caging groups, which are the industry standard for photolabile protection in drug development and neurobiology.
Content Type: Publish Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and Photopharmacologists
Executive Summary: The "Caging" Gold Standard
In the development of photo-activatable ("caged") drugs, This compound (DMNP) serves as the structural anchor. Its utility is defined by a specific set of experimental findings that distinguish it from simple nitrophenols:
-
Red-Shifted Absorbance: Unlike 2-nitrophenol, the 4,5-dimethoxy substitution shifts the absorption maximum (
) toward 350–360 nm, enabling uncaging with standard UV lasers (355 nm/365 nm) while minimizing damage to biological tissue. -
Isomeric Purity: The efficacy of the "nitro-aci" tautomerization mechanism—essential for photolysis—depends entirely on the ortho relationship between the nitro and the benzylic carbon. Confirming the 4,5-dimethoxy-2-nitro regiochemistry (vs. the 6-nitro isomer) is the primary quality control challenge.
This guide provides the protocols to validate these findings and compares DMNP-derived cages against alternative chromophores.
Analytical Validation: Confirming Identity & Purity
The most critical "experimental finding" to confirm in DMNP research is the regiochemical purity. Nitration of 3,4-dimethoxyphenol often yields a mixture of isomers. Only the 2-nitro isomer functions efficiently as a cage precursor.
The NMR "Singlet" Test
To validate that you have synthesized this compound (and not the 2,3-dimethoxy-6-nitro isomer), you must analyze the aromatic proton splitting pattern.
-
The Finding: DMNP exhibits two distinct singlets in the aromatic region.
-
The Causality: In the 4,5-dimethoxy-2-nitro substitution pattern, the remaining protons are at positions C3 and C6. These protons are para to each other, resulting in zero (or negligible) spin-spin coupling.
-
The Failure Mode: If you observe doublets (J ≈ 8–9 Hz), your product is likely the 6-nitro isomer (where protons are ortho at C2 and C3), which is useless for caging applications.
Table 1: Spectroscopic Validation Criteria
| Parameter | DMNP (Target) | 6-Nitro Isomer (Impurity) | Validation Method |
| 2 Singlets ( | 2 Doublets (J ~9 Hz) | 400 MHz NMR (CDCl | |
| 2 Singlets (Distinct environments) | 2 Singlets (Similar environments) | Check integration (3H each) | |
| UV-Vis ( | 345–355 nm (Broad) | < 330 nm (Hypsochromic shift) | UV-Vis in MeOH |
| Appearance | Bright Yellow Solid | Pale Yellow/Off-white | Visual Inspection |
Product Performance Comparison
Once the identity of DMNP is confirmed, it is typically converted into a DMNB-bromide or DMNB-alcohol for caging. The table below compares the performance of DMNP-based cages against the older Nitrobenzyl (NB) standard and the newer Coumarin alternatives.
Table 2: Comparative Performance of Photolabile Groups
| Feature | DMNP / DMNB (Recommended) | 2-Nitrobenzyl (NB) | Coumarin (e.g., DEACM) |
| Absorbance Max ( | 350–365 nm | 300–320 nm | 400–450 nm |
| Extinction Coeff. ( | ~5,000 M | ~600 M | ~15,000 M |
| Quantum Yield ( | Moderate (0.01 – 0.1) | High (0.1 – 0.[1]6) | High (0.1 – 0.[1]3) |
| Uncaging Rate ( | Fast (> | Slow | Very Fast |
| Two-Photon Cross Section | Low (< 0.1 GM) | Negligible | High (> 1 GM) |
| Solubility | Moderate (Lipophilic) | Moderate | Poor (High Lipophilicity) |
| Primary Use Case | General purpose, UV lasers | Simple acids, high yield needed | Visible light, 2-photon microscopy |
Expert Insight: While Coumarins offer visible light uncaging, DMNP remains the industry workhorse because its absorption perfectly matches the 355 nm Nd:YAG laser lines used in high-throughput screening, and it lacks the severe solubility issues often seen with large Coumarin cages.
Experimental Protocols
These protocols are designed to be self-validating . If the intermediate check fails, do not proceed.
Protocol A: Photolysis Kinetics Assay
Objective: Confirm the photosensitivity and determine the uncaging half-life (
Reagents:
-
DMNP-caged standard (e.g., DMNB-Glutamate).
-
Buffer: PBS (pH 7.4).
-
Light Source: 365 nm LED or UV Lamp (calibrated power).
Workflow:
-
Preparation: Dissolve caged compound to 50 µM in PBS.
-
Check: Measure UV-Vis. Absorbance at 365 nm should be ~0.2–0.5 AU.
-
-
Irradiation: Expose sample to 365 nm light in 10-second intervals.
-
Monitoring: Immediately acquire a UV-Vis spectrum after each interval.
-
Data Analysis: Track the decrease in the 350 nm band and the appearance of the nitroso-byproduct peak (often ~370–390 nm, depending on pH).
-
Validation: Plot
vs. Time. A linear plot confirms first-order photolysis kinetics.
Protocol B: Regioselective Purification
Objective: Isolate pure this compound from a crude nitration mixture.
-
Dissolution: Dissolve crude nitration solid in minimum boiling Ethanol.
-
Crystallization: Allow to cool slowly to room temperature, then 4°C.
-
Insight: The 2-nitro isomer (DMNP) forms distinct yellow needles, while the 6-nitro isomer often remains amorphous or forms plates.
-
-
Filtration: Filter and wash with cold hexanes.
-
Verification: Run NMR (Protocol 2). Must see two singlets.
Visualizing the Mechanism
Understanding the "Nitro-Aci" tautomerization is crucial for interpreting experimental data. The diagram below illustrates the pathway from the DMNP chromophore to the release of the drug.
Caption: The photolysis pathway of DMNP derivatives. The 'Aci-Nitro' formation is the key step facilitated by the ortho-nitro geometry.
References
-
Corrie, J. E. T., et al. (2005). "The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells." Nature Methods. Link
-
Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. Link
-
Ellis-Davies, G. C. R. (2007). "Caged compounds: photorelease technology for control of cellular chemistry and physiology." Nature Methods. Link
-
PubChem. (2024).[1] "this compound Compound Summary." National Library of Medicine. Link
-
Sigma-Aldrich. (2024).[2] "Product Specification: 4,5-Dimethoxy-2-nitrobenzyl alcohol." Merck KGaA. Link
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A Comparative Guide to the Synthetic Routes of 4,5-Dimethoxy-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethoxy-2-nitrophenol is a valuable substituted catechol derivative that serves as a key building block in the synthesis of various pharmacologically active compounds and functional materials. Its unique substitution pattern, featuring vicinal methoxy groups and a nitro group ortho to the hydroxyl moiety, makes it an attractive precursor for constructing complex molecular architectures. The efficient and regioselective synthesis of this compound is, therefore, of significant interest to the chemical and pharmaceutical industries. This guide provides an in-depth comparison of two primary synthetic strategies for the preparation of this compound: direct nitration of 3,4-dimethoxyphenol and a multi-step synthesis commencing from 3,4-dimethoxyaniline. This analysis, supported by experimental data and mechanistic insights, aims to equip researchers with the knowledge to select the most suitable route for their specific needs, considering factors such as yield, purity, scalability, and safety.
Route 1: Direct Electrophilic Nitration of 3,4-Dimethoxyphenol
The most straightforward conceptual approach to this compound is the direct electrophilic aromatic substitution of the readily available starting material, 3,4-dimethoxyphenol. The hydroxyl and methoxy groups are strong activating groups, facilitating the introduction of a nitro group onto the aromatic ring.
Mechanistic Considerations and Regioselectivity
The hydroxyl and the two methoxy groups are all ortho-, para-directing. In 3,4-dimethoxyphenol, the positions ortho and para to the powerful hydroxyl activating group are positions 2, 5, and 6. The methoxy groups at positions 3 and 4 further activate the ring. The interplay of these directing effects governs the regioselectivity of the nitration. The position ortho to the hydroxyl group (position 2) and para to the methoxy group at position 4 is sterically accessible and electronically activated, making it a likely site for nitration. However, the potential for the formation of other isomers, such as 6-nitro and 5-nitro derivatives, exists, which can complicate purification and reduce the yield of the desired product.
Experimental Protocol: Nitration of 3,4-Dimethoxyphenol
A representative procedure for the direct nitration of a phenol derivative involves the use of a nitrating agent, typically a mixture of nitric acid and a dehydrating agent like sulfuric acid, at controlled temperatures.
Step-by-Step Methodology:
-
Dissolution: 3,4-Dimethoxyphenol (1 equivalent) is dissolved in a suitable solvent, such as glacial acetic acid or dichloromethane, in a flask equipped with a stirrer and a dropping funnel, and cooled in an ice-salt bath to 0-5 °C.
-
Preparation of Nitrating Mixture: A mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) is prepared separately and cooled.
-
Nitration: The cold nitrating mixture is added dropwise to the stirred solution of 3,4-dimethoxyphenol, maintaining the temperature below 5 °C. The reaction is highly exothermic and requires careful temperature control to minimize side reactions and dinitration.
-
Quenching and Isolation: After the addition is complete, the reaction mixture is stirred for a specified time (typically 1-2 hours) at low temperature. The reaction is then quenched by pouring it onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried.
-
Purification: The crude product, likely a mixture of isomers, is purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to isolate the desired this compound.
Caption: Direct nitration of 3,4-dimethoxyphenol.
Route 2: Multi-step Synthesis via Diazotization of 4,5-Dimethoxy-2-nitroaniline
An alternative and often more regioselective approach involves a multi-step sequence starting from 3,4-dimethoxyaniline. This route introduces the nitro group at a specific position by leveraging the directing effects of a protected amino group and then converting the amino group to a hydroxyl group via a diazonium salt intermediate.
Strategic Rationale
The core principle of this route is to control the regioselectivity of the nitration by first protecting the highly activating amino group as an acetamide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, which reduces the likelihood of oxidation and polysubstitution during nitration. The bulky nature of the acetamido group can also sterically hinder substitution at the ortho position, favoring nitration at the desired position.
Experimental Protocol: A Four-Step Synthesis
This synthetic pathway is comprised of four distinct chemical transformations:
Step 1: Acetylation of 3,4-Dimethoxyaniline
-
3,4-Dimethoxyaniline (1 equivalent) is dissolved in glacial acetic acid.
-
Acetic anhydride (1.1 equivalents) is added, and the mixture is heated gently (e.g., to 50 °C) for a short period (e.g., 30 minutes).
-
The reaction mixture is then cooled and poured into cold water to precipitate the N-(3,4-dimethoxyphenyl)acetamide (acetanilide).
-
The solid product is collected by filtration, washed with water, and dried.
Step 2: Nitration of N-(3,4-dimethoxyphenyl)acetamide
-
The N-(3,4-dimethoxyphenyl)acetamide (1 equivalent) is dissolved in concentrated sulfuric acid at a low temperature (0-5 °C).
-
A cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) is added dropwise, maintaining the low temperature.
-
After the addition, the reaction is stirred for 1-2 hours at 0-5 °C.
-
The reaction mixture is poured onto crushed ice, and the precipitated N-(4,5-dimethoxy-2-nitrophenyl)acetamide is collected by filtration, washed with water, and dried.
Step 3: Hydrolysis of N-(4,5-dimethoxy-2-nitrophenyl)acetamide
-
The N-(4,5-dimethoxy-2-nitrophenyl)acetamide (1 equivalent) is suspended in an aqueous solution of a strong acid (e.g., 70% sulfuric acid).
-
The mixture is heated at reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is cooled and carefully neutralized with a base (e.g., sodium hydroxide solution) to precipitate the 4,5-dimethoxy-2-nitroaniline.
-
The product is collected by filtration, washed with water, and dried.
Step 4: Diazotization and Hydrolysis of 4,5-Dimethoxy-2-nitroaniline
-
4,5-Dimethoxy-2-nitroaniline (1 equivalent) is suspended in an aqueous solution of a strong acid (e.g., sulfuric acid).
-
The suspension is cooled to 0-5 °C in an ice-salt bath.
-
A cold aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise, keeping the temperature below 5 °C, to form the diazonium salt.[1][2]
-
The resulting diazonium salt solution is then slowly added to a boiling aqueous solution of sulfuric acid. The diazonium group is replaced by a hydroxyl group with the evolution of nitrogen gas.
-
After the addition is complete, the mixture is cooled, and the precipitated this compound is collected by filtration, washed with water, and purified by recrystallization.
Caption: Multi-step synthesis of this compound.
Comparison of Synthetic Routes
The choice between these two synthetic strategies depends on a variety of factors, including the desired scale of the reaction, available starting materials, and the required purity of the final product.
| Feature | Route 1: Direct Nitration | Route 2: Multi-step Synthesis |
| Starting Material | 3,4-Dimethoxyphenol | 3,4-Dimethoxyaniline |
| Number of Steps | 1 | 4 |
| Regioselectivity | Potentially low; may produce a mixture of isomers requiring extensive purification. | High; protection and directed nitration lead to a specific isomer. |
| Overall Yield | Variable and potentially lower due to isomer formation and purification losses. | Generally higher for the desired isomer, though losses can occur at each step. |
| Process Complexity | Simple and direct. | More complex, involving multiple reactions and isolations. |
| Safety Considerations | Highly exothermic nitration requires strict temperature control. Use of concentrated acids. | Involves highly exothermic nitration and the handling of potentially unstable diazonium salts. |
| Scalability | Potentially challenging to scale up due to heat management and purification issues. | More amenable to scale-up due to better control over regioselectivity. |
Conclusion and Recommendations
For small-scale laboratory synthesis where rapid access to the product is desired and purification of isomers is feasible, Route 1 (Direct Nitration) offers a quick, albeit potentially low-yielding, option. The success of this route is highly dependent on the careful control of reaction conditions to maximize the formation of the desired 2-nitro isomer.
For larger-scale production and applications requiring high purity of this compound, Route 2 (Multi-step Synthesis) is the superior strategy. Although more laborious, it provides excellent control over regioselectivity, leading to a cleaner product and a more reliable and scalable process. The protection of the amino group is a classic and effective strategy to direct electrophilic substitution on highly activated aromatic rings.
Ultimately, the choice of synthetic route should be made after careful consideration of the specific experimental context, including available resources, time constraints, and the final application of the this compound.
References
- Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
Quora. Does nitration of phenol occur in the presence of sulfuric acid?. [Link]
- Google Patents.
-
AIChE. (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid. [Link]
-
Organic Syntheses. m-NITROPHENOL. [Link]
- Google Patents.
-
MDPI. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. [Link]
-
ResearchGate. 4,5-Dimethoxy-2-nitroacetophenone. [Link]
- Google Patents.
-
ResearchGate. Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents. [Link]
- Google Patents.
-
Worcester Polytechnic Institute. Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
-
PubMed. Synthesis of 4,6-dideoxyfuranoses through the regioselective and diastereoselective oxyfunctionalization of a dimethylphenylsilyl-substituted chiral homoallylic alcohol. [Link]
-
Indian Academy of Sciences. Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. [Link]
-
Patsnap. Preparation method of 4-methoxy-2-nitroaniline. [Link]
- Google Patents. CN101701000A - Method for synthesizing 2,4-dimethoxyaniline.
Sources
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 4,5-Dimethoxy-2-nitrophenol
Introduction: The Imperative for Rigorous Analytical Validation
In the landscape of pharmaceutical development and chemical manufacturing, the purity, identity, and concentration of every intermediate and active ingredient are of paramount importance. 4,5-Dimethoxy-2-nitrophenol, a substituted nitrophenol, serves as a potential building block in complex organic synthesis. Its precise analytical characterization is not merely a procedural step but a foundational requirement for ensuring process control, final product quality, and regulatory compliance. The objective of any analytical procedure is to demonstrate its fitness for the intended purpose[1][2].
This guide provides an in-depth, comparative framework for the cross-validation of analytical data for this compound. As a compound with limited dedicated public literature, we will employ a field-proven strategy: adapting and validating methods based on well-established principles for structurally analogous compounds, such as other nitrophenols[3][4][5][6]. Cross-validation, the process of assuring that different analytical methods or laboratories yield comparable and reliable results, is critical for robust data packages[7][8]. We will explore the orthogonal techniques of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for separation and quantification, supplemented by spectroscopic methods (FTIR, NMR) for unequivocal identification.
This document adheres to the principles outlined in the ICH Q2(R2) guideline for the validation of analytical procedures, emphasizing a lifecycle approach to method validation[1][9][10].
Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale for HPLC-UV as a Primary Analytical Tool
High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis for several compelling reasons. For a molecule like this compound, which is non-volatile, polar, and possesses a strong chromophore (the nitrophenol system), reverse-phase HPLC with UV detection is an ideal first-line technique. The method separates compounds based on their partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. The methoxy and hydroxyl groups enhance polarity, while the aromatic ring provides hydrophobicity, allowing for excellent retention and separation from potential impurities. The nitro group and the phenolic ring constitute a conjugated system that absorbs UV radiation strongly, enabling sensitive detection.
Experimental Protocol: HPLC-UV Method
Objective: To develop and validate an isocratic reverse-phase HPLC method for the quantification of this compound.
Materials:
-
HPLC system with UV/Vis detector
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Phosphoric acid or Formic acid (for MS compatibility)[3]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 50:50 (v/v) Acetonitrile and Water. Acidify the aqueous portion with 0.1% phosphoric acid to suppress the ionization of the phenolic hydroxyl group, ensuring a single, sharp peak shape.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to create a stock solution of 1 mg/mL. Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (based on similar aminonitrophenol structures, though a UV scan should be performed to determine λmax)[11].
-
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample by interpolation from this curve.
HPLC-UV Workflow Visualization
Caption: Workflow for quantification of this compound by HPLC-UV.
Expected Performance Characteristics
The following table summarizes the anticipated validation parameters for this HPLC-UV method, based on typical performance for nitrophenol analysis[6][7][12].
| Performance Characteristic | Expected Specification | Rationale & Justification |
| Linearity (R²) | ≥ 0.999 | Demonstrates a direct proportional relationship between concentration and detector response. |
| Accuracy (% Recovery) | 98 - 102% | Ensures the method measures the true value. Determined by spiking a known amount of standard into a placebo matrix. |
| Precision (%RSD) | Repeatability: < 1.0% Intermediate: < 2.0% | Measures the method's consistency. Repeatability is intra-day variation, while intermediate precision assesses inter-day variation. |
| Limit of Detection (LOD) | ~0.1 µg/mL | The lowest concentration that can be reliably detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | The lowest concentration that can be measured with acceptable precision and accuracy. |
| Specificity | No interference at analyte retention time | The method's ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products). |
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale for GC-MS as an Orthogonal Technique
GC-MS provides a powerful alternative and complementary method to HPLC. Its strength lies in the high separation efficiency of capillary GC columns and the definitive identification capability of mass spectrometry. While phenols can be analyzed directly, their polarity can lead to peak tailing on common GC columns[13]. Derivatization (e.g., silylation) is often employed to increase volatility and improve peak shape. However, for a preliminary investigation, direct injection can be attempted. The mass spectrometer provides a molecular fingerprint, confirming the molecular weight and offering structural information through fragmentation patterns, making it an invaluable tool for identity confirmation and impurity profiling.
Experimental Protocol: GC-MS Method
Objective: To develop a GC-MS method for the identification and potential quantification of this compound.
Materials:
-
GC-MS system with an Electron Ionization (EI) source
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
This compound reference standard
-
Dichloromethane or Ethyl Acetate (GC grade)
Procedure:
-
Standard/Sample Preparation: Dissolve the reference standard or sample in ethyl acetate to a concentration of approximately 50-100 µg/mL.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Mass Range: Scan from m/z 40 to 350
-
Solvent Delay: 3 minutes
-
GC-MS Workflow Visualization
Caption: Workflow for identification of this compound by GC-MS.
Expected Spectral Data
The mass spectrum provides the most critical data for this technique.
| Data Type | Expected Value | Interpretation |
| Molecular Weight | 199.15 g/mol | C₈H₉NO₅ |
| Molecular Ion (M⁺) | m/z 199 | Confirms the molecular weight of the intact molecule. |
| Key Fragments | m/z 184 [M-CH₃]⁺m/z 169 [M-2CH₃]⁺ or [M-NO]⁺m/z 153 [M-NO₂]⁺m/z 125 | Provides structural confirmation. Loss of methyl groups from the methoxy substituents and loss of the nitro group are expected fragmentation pathways. |
Section 3: Spectroscopic Identity Confirmation
While chromatographic methods separate and quantify, spectroscopic techniques provide an unambiguous confirmation of the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrations. It serves as an excellent identity test.
Protocol:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Acquire a background spectrum.
-
Place a small amount of the solid this compound sample onto the crystal.
-
Acquire the sample spectrum over a range of 4000-650 cm⁻¹.
Expected Absorption Bands: Based on data for similar nitrophenol and methoxy-aromatic compounds, the following peaks are expected[14][15][16][17].
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch | 3200 - 3500 (broad) | Phenolic Hydroxyl |
| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic Ring |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Methoxy -CH₃ |
| NO₂ Asymmetric Stretch | 1520 - 1580 | Nitro Group |
| C=C Stretch (Aromatic) | 1450 - 1600 | Aromatic Ring |
| NO₂ Symmetric Stretch | 1340 - 1370 | Nitro Group |
| C-O Stretch (Ether) | 1200 - 1275 (asymmetric)1020 - 1075 (symmetric) | Aryl-O-CH₃ |
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Rationale: ¹H NMR provides detailed information about the chemical environment of each hydrogen atom in the molecule, confirming the connectivity and substitution pattern of the aromatic ring.
Protocol:
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz).
Predicted ¹H NMR Spectrum (in CDCl₃): The chemical shifts are estimated based on substituent effects on a benzene ring.
| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (at C6) | ~7.3 - 7.5 | Singlet (s) | 1H |
| Aromatic H (at C3) | ~7.0 - 7.2 | Singlet (s) | 1H |
| Phenolic OH | ~5.0 - 6.0 (variable) | Broad Singlet (br s) | 1H |
| Methoxy H (at C4/C5) | ~3.9 - 4.1 | Singlet (s) | 3H |
| Methoxy H (at C4/C5) | ~3.9 - 4.1 | Singlet (s) | 3H |
Section 4: Cross-Validation and Comparative Guide
The ultimate goal of this exercise is to ensure that the data generated by different analytical techniques are consistent and reliable. Cross-validation involves comparing the results from these orthogonal methods to build a comprehensive and trustworthy analytical profile[7][8].
Cross-Validation Logic
The diagram below illustrates how the different techniques are integrated to provide a complete, validated analytical picture.
Caption: Integration of orthogonal methods for a validated analytical profile.
Comparative Performance Summary
| Feature | HPLC-UV | GC-MS | FTIR / NMR |
| Primary Use | Quantitative Analysis (Assay, Purity) | Qualitative Analysis (Identity, Impurity Profile) | Structural Confirmation (Identity) |
| Selectivity | Good; based on retention time. | Excellent; based on retention time and mass spectrum. | Excellent; based on unique spectral fingerprints. |
| Sensitivity | High (ng level). | Very High (pg level), especially in SIM mode. | Lower; requires µg to mg amounts. |
| Sample Throughput | High; typical run times <10 mins. | Moderate; run times typically 15-30 mins. | Moderate to Low. |
| Key Advantage | Robust, precise, and widely available for routine QC. | Unambiguous identification via mass fragmentation. | Provides absolute structural proof. |
| Key Limitation | Co-eluting impurities can interfere; provides no structural data. | Polar compounds may require derivatization; thermal degradation is possible. | Not a separation technique; requires a pure sample. |
Conclusion and Expert Recommendation
A robust analytical control strategy for this compound necessitates a multi-faceted approach. No single technique can provide a complete picture of identity, purity, and concentration with the level of confidence required in the pharmaceutical industry.
The recommended integrated strategy is as follows:
-
Primary Quantification: Utilize the developed HPLC-UV method for routine quality control, including assay and purity testing, due to its high precision, robustness, and throughput.
-
Identity Confirmation:
-
For release testing, confirm the identity of the material using FTIR spectroscopy as a rapid and reliable fingerprinting technique.
-
During method development and for reference standard characterization, the identity must be unequivocally confirmed by GC-MS (to verify molecular weight) and ¹H NMR (to verify the specific isomeric structure).
-
-
Cross-Validation: The HPLC quantification should be periodically cross-validated against an independent method, such as quantitative analysis by GC (if validated) or by mass balance, to ensure long-term method reliability. The identity confirmed by chromatography (retention time) must always be consistent with the spectroscopic data.
By integrating these orthogonal and complementary techniques, researchers and drug development professionals can build a self-validating system that ensures data integrity and provides a comprehensive analytical understanding of this compound.
References
- SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column.
- Pase-Castaño, M., et al. (2023). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PubMed Central.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.
- Tang, Y., et al. (2013). Electrochemical detection of 4-nitrophenol based on a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite. Analytical Methods (RSC Publishing).
- Munteanu, I.G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. MDPI.
- ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)....
- Abebe, B., et al. (2017). Electrochemical detection of 4-nitrophenol based on biomass derived activated carbons. Analytical Methods (RSC Publishing).
- ResearchGate. (n.d.). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization.
- Benchchem. (n.d.). Unveiling Molecular Fingerprints: A Comparative FTIR Analysis of 4-Methoxy-2-nitroaniline.
- ResearchGate. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- ResearchGate. (n.d.). Validation of a HPLC method for the determination of p-nitrophenol hydroxylase activity in rat hepatic microsomes.
- LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- Benchchem. (n.d.). Cross-Validation of Analytical Methods for 1-(m-Nitro-phenyl)-2-nitro-propane: A Comparative Guide.
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ResearchGate. (n.d.). 1(a)FTIR spectrum of pure p-nitro phenol The Broad Band at 3325 cm -.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)....
- Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation.
- DeMaio, W., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH.
Sources
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- 4. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
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benchmarking the performance of 4,5-Dimethoxy-2-nitrophenol in specific applications
Publish Comparison Guide: Benchmarking 4,5-Dimethoxy-2-nitrophenol (DMNP) Photolabile Systems
Executive Summary: The DMNP Advantage in Flash Photolysis
This compound (DMNP) serves as the critical chromophore backbone for a class of high-performance photocleavable ("caged") reagents, most notably DMNP-EDTA (commercially known as DM-Nitrophen ).[1] While the raw phenol (CAS 7158-91-0) functions primarily as a synthesis intermediate, its derivatives are the gold standard in neurobiology and drug development for the spatiotemporal control of signaling ions (Ca²⁺, Mg²⁺) and neurotransmitters.[1]
This guide benchmarks the DMNP-based caging platform against alternative nitrobenzyl systems (NP-EGTA, Nitr-5, and CNB), focusing on its primary application: Flash Photolysis for Intracellular Calcium Uncaging .[1]
Key Findings:
-
Potency: DMNP-EDTA exhibits the largest dynamic range of any caged calcium chelator, with a
shift from 5 nM (pre-flash) to 3 mM (post-flash). -
Speed: It offers sub-millisecond uncaging kinetics (<180 µs), superior to Nitr-5.
-
Limitation: Unlike NP-EGTA, DMNP-EDTA binds Mg²⁺ tightly, which requires careful experimental design to avoid magnesium interference.[1]
Technical Benchmark: DMNP-EDTA vs. Alternatives
The following data compares DMNP-EDTA against its primary competitors in the field of physiological uncaging.
Table 1: Comparative Performance Metrics of Caged Calcium Reagents
| Feature | DMNP-EDTA (DM-Nitrophen) | NP-EGTA | Nitr-5 | Diazo-2 |
| Core Chromophore | 4,5-Dimethoxy-2-nitrophenyl | 2-Nitrophenyl | 2-Nitrobenzyl | Diazo-acetyl |
| Pre-Photolysis | 5.0 nM (High Affinity) | 80 nM | 145 nM | 2.2 µM |
| Post-Photolysis | 3.0 mM (Total Release) | 1 mM | 6 µM | 0.07 µM (Uptake) |
| Dynamic Range ( | ~600,000-fold | ~12,500-fold | ~40-fold | N/A (Scavenger) |
| Uncaging Rate ( | < 180 µs | < 10 µs | ~200-500 µs | N/A |
| Mg²⁺ Selectivity | Low (Binds Mg²⁺, | High (Ignores Mg²⁺, | Moderate | N/A |
| Quantum Yield ( | 0.18 | 0.23 | 0.04 | 0.05 |
| Primary Application | Massive, rapid Ca²⁺ spikes; Caged Mg²⁺ | Selective Ca²⁺ uncaging in high Mg²⁺ | Mild Ca²⁺ elevation | Rapid Ca²⁺ removal |
Expert Insight: Choose DMNP-EDTA when you need to simulate a massive release event (like neurotransmitter vesicle fusion) or when studying Mg²⁺-dependent processes.[1] Choose NP-EGTA if your buffer contains physiological Mg²⁺ (1 mM) and you must avoid displacing Mg²⁺ during the flash.[1]
Mechanistic Pathway & Workflow
The efficiency of DMNP relies on the photocleavage of the C-N bond connecting the 4,5-dimethoxy-2-nitrophenyl group to the EDTA backbone. Upon UV irradiation (350–365 nm), the molecule splits, destroying the chelation cage.
Figure 1: DMNP-EDTA Photolysis Mechanism
Caption: Photolytic cleavage of DMNP-EDTA. UV excitation triggers bond cleavage, increasing Kd by 600,000x and releasing free Ca²⁺.[1]
Experimental Protocol: Intracellular Uncaging
This protocol describes the loading and uncaging of DMNP-EDTA in live cells (e.g., cardiomyocytes or neurons) using the AM-ester method.
Reagents Required:
-
DMNP-EDTA, AM ester (lyophilized).[1]
-
Pluronic F-127 (dispersing agent).[1]
-
Anhydrous DMSO.
-
Tyrode’s Solution (Ca²⁺-free for loading).[1]
Step-by-Step Workflow
-
Stock Preparation:
-
Dissolve 50 µg DMNP-EDTA-AM in 10 µL anhydrous DMSO (20% w/v Pluronic F-127 can be added to aid solubility).
-
Critical: Perform all steps under yellow safety lights to prevent premature photolysis.
-
-
Cell Loading (Incubation):
-
Dilute stock into Tyrode’s solution to a final concentration of 5–10 µM.[1]
-
Incubate cells for 30–45 minutes at room temperature (22–25°C).
-
Note: Avoid 37°C if possible, as high esterase activity can lead to compartmentalization of the probe.
-
-
Wash & De-esterification:
-
Wash cells 3x with Tyrode’s solution to remove extracellular dye.[1]
-
Incubate for an additional 20 minutes to allow complete intracellular hydrolysis of the AM esters.
-
-
Flash Photolysis Setup:
-
Mount cells on a microscope equipped with a UV flash lamp (Xenon arc) or a 365 nm high-power LED.
-
Calibration: Use a low-affinity fluorescent Ca²⁺ indicator (e.g., Fluo-4FF) to monitor the release.[1] Do not use high-affinity dyes (like Fura-2) as they will saturate immediately upon uncaging.
-
-
Data Acquisition:
Figure 2: Experimental Workflow Logic
Caption: Operational workflow for loading and uncaging DMNP-EDTA in live biological samples.
Scientific Integrity & Troubleshooting
The Magnesium Trap (Self-Validation):
A common failure mode with DMNP-EDTA is the unintended release of Mg²⁺.[1] Because DMNP-EDTA binds Mg²⁺ (
-
Correction: If your experiment is Mg²⁺-sensitive, you must either deplete intracellular Mg²⁺ (difficult) or switch to NP-EGTA , which has a low affinity for Mg²⁺ (
9 mM).
pH Sensitivity: The photoproducts of DMNP-EDTA are iminodiacetic acid derivatives which are acidic.[1]
-
Correction: Ensure your external buffer has strong buffering capacity (e.g., 10-20 mM HEPES) to prevent local pH drops during massive uncaging events.[1]
References
-
Kaplan, J. H., & Ellis-Davies, G. C. (1988).[1] Photolabile chelators for the rapid photorelease of divalent cations.[2] Proceedings of the National Academy of Sciences, 85(17), 6571–6575.[1] Link
-
Ellis-Davies, G. C. (2007).[1] Caged compounds: photorelease technology for control of cellular chemistry and physiology.[1] Nature Methods, 4(10), 807–816.[1] Link
-
Momotake, A., et al. (2006). The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells. Nature Methods, 3(1), 35–40. Link
-
Biotium Technical Guide. DMNP-EDTA (Caged Calcium) Product Information & Protocols. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
